3-hydroxypyrrolidine-3-carbonitrile hydrochloride
Description
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Properties
CAS No. |
2731014-55-2 |
|---|---|
Molecular Formula |
C5H9ClN2O |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
3-hydroxypyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-2,4H2;1H |
InChI Key |
IMBDJRGNXXSXHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C#N)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxypyrrolidine-3-carbonitrile Hydrochloride
Foreword: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in natural products, from alkaloids to essential amino acids like proline, underscores its biological significance.[1] In drug discovery, the pyrrolidine scaffold offers a unique combination of properties: its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional pharmacophore space, while its stereogenic centers provide opportunities for precise molecular recognition and enhanced biological activity.[2] The title compound, 3-hydroxypyrrolidine-3-carbonitrile hydrochloride, is a versatile building block that embodies this potential, serving as a key intermediate in the synthesis of novel therapeutics, particularly in the realm of neurological disorders.[3] This guide provides a detailed examination of its synthesis, focusing on a robust and logical pathway, practical execution, and the critical safety considerations inherent in its chemistry.
Retrosynthetic Analysis and Core Synthetic Strategy
A retrosynthetic analysis of the target molecule reveals two primary bond disconnections of strategic importance: the formation of the C3-CN bond and the cleavage of the N-H bond for salt formation. This points toward a forward synthesis strategy centered on the late-stage introduction of the nitrile group onto a pre-formed pyrrolidine ketone, followed by deprotection and acidification.
The core challenges in this synthesis are:
-
Formation of the Quaternary Stereocenter: The target molecule possesses a quaternary carbon at the C3 position bearing both a hydroxyl and a nitrile group. The synthesis must efficiently construct this cyanohydrin moiety.
-
Handling of Highly Toxic Reagents: The introduction of the nitrile group necessitates the use of cyanide-based reagents, which are acutely toxic and require stringent safety protocols.[4]
-
Control of Purity and Stability: The final product is a hydrochloride salt, which enhances stability and water solubility. The synthesis and purification must be optimized to yield a product of high purity suitable for further pharmaceutical development.[3]
Based on these considerations, the most logical and industrially scalable approach involves the cyanohydrin formation from an appropriately N-protected pyrrolidin-3-one precursor.
Synthesis Pathway: From Precursor to Final Product
The selected pathway is a multi-step sequence designed for efficiency and control. It begins with a commercially available or readily synthesized N-protected pyrrolidin-3-one and proceeds through cyanohydrin formation and final deprotection/salt formation.
Caption: Overall synthetic scheme for 3-hydroxypyrrolidine-3-carbonitrile HCl.
Mechanistic Insights
-
Step 1: Cyanohydrin Formation: This reaction is a classic nucleophilic addition to a carbonyl group. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of N-Boc-pyrrolidin-3-one. The reaction is often catalyzed by a Lewis acid when using trimethylsilyl cyanide (TMSCN) to activate the carbonyl oxygen. Alternatively, using potassium or sodium cyanide requires a proton source to generate HCN in situ or to protonate the resulting alkoxide intermediate. The N-Boc protecting group is crucial here, as it prevents side reactions involving the pyrrolidine nitrogen.
-
Step 2: Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is readily cleaved under acidic conditions. Treatment with a strong acid, such as hydrochloric acid, protonates the Boc group, leading to its fragmentation into isobutylene and carbon dioxide. The now-free pyrrolidine nitrogen is simultaneously protonated by the excess HCl to form the stable hydrochloride salt.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis. All operations involving cyanide must be performed by trained personnel in a certified chemical fume hood with continuous monitoring.
Protocol 1: Synthesis of N-Boc-3-hydroxypyrrolidine-3-carbonitrile
| Parameter | Value/Description |
| Starting Material | N-Boc-pyrrolidin-3-one |
| Reagents | Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI₂, catalyst) |
| Solvent | Dichloromethane (DCM), anhydrous |
| Reaction Temp. | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous quench (e.g., sat. NaHCO₃), organic extraction |
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add N-Boc-pyrrolidin-3-one (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).
-
Slowly add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully cool the reaction back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Protocol 2: Synthesis of 3-Hydroxypyrrolidine-3-carbonitrile Hydrochloride
| Parameter | Value/Description |
| Starting Material | N-Boc-3-hydroxypyrrolidine-3-carbonitrile |
| Reagent | HCl solution (e.g., 4M in 1,4-Dioxane) or gaseous HCl |
| Solvent | 1,4-Dioxane or Diethyl Ether |
| Reaction Temp. | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Work-up | Precipitation, filtration, and drying |
Procedure:
-
Dissolve the purified N-Boc-3-hydroxypyrrolidine-3-carbonitrile (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (a significant excess, e.g., 5-10 eq) dropwise. Alternatively, bubble dry HCl gas through the solution.
-
A precipitate should form upon addition of the acid.
-
Allow the mixture to warm to room temperature and stir for 1-4 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under high vacuum to yield 3-hydroxypyrrolidine-3-carbonitrile hydrochloride as a solid.
Critical Safety Protocols: Handling Cyanide Reagents
The use of cyanide compounds is extremely hazardous and requires a self-validating system of protocols to ensure operator safety.[5] Exposure via inhalation, ingestion, or skin absorption can be fatal.[4]
Engineering and Personal Protective Controls
-
Fume Hood: All manipulations of cyanide salts and reagents must be conducted in a certified chemical fume hood with a tested and reliable face velocity.[6][7]
-
Designated Area: Establish a clearly marked "Cyanide Use Area" within the fume hood.[4]
-
Personal Protective Equipment (PPE): A non-negotiable minimum includes a lab coat, chemical splash goggles, a face shield, and double-gloving with nitrile gloves.[5][7]
Procedural Safeguards
-
NEVER Work Alone: Cyanide-related work must never be performed by a lone worker.[4][7]
-
Acid Incompatibility: Store all cyanide compounds separately from acids.[8] Accidental mixing will liberate highly toxic hydrogen cyanide (HCN) gas.[4][7]
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[5] A cyanide antidote kit (containing items like amyl nitrite, sodium nitrite, and sodium thiosulfate) must be available, and personnel must be trained in its location and emergency response procedures.[5][8]
Caption: A workflow diagram for the safe handling of cyanide compounds.
Waste Decontamination
All glassware, surfaces, and waste streams contaminated with cyanide must be quenched.[6] This is typically achieved by treatment with an excess of a freshly prepared aqueous solution of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize cyanide to the much less toxic cyanate ion.[4][6]
Analytical Characterization
The identity and purity of the final product, 3-hydroxypyrrolidine-3-carbonitrile hydrochloride, must be confirmed through a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the diastereotopic protons of the pyrrolidine ring. A broad singlet for the N-H protons and a singlet for the O-H proton (often exchangeable with D₂O). |
| ¹³C NMR | A quaternary carbon signal for C3 (bearing OH and CN), a signal for the nitrile carbon (C≡N), and signals for the other pyrrolidine ring carbons. |
| Mass Spec. (ESI+) | Detection of the molecular ion for the free base [M+H]⁺ at the expected m/z value. |
| FT-IR | Characteristic absorption bands for O-H stretching (broad), N-H stretching, and C≡N stretching (sharp, medium intensity). |
| Melting Point | A sharp melting point range consistent with a pure compound.[9] |
| Elemental Analysis | Percentages of C, H, Cl, N, and O consistent with the molecular formula C₅H₉ClN₂O. |
Conclusion and Future Outlook
The synthesis of 3-hydroxypyrrolidine-3-carbonitrile hydrochloride is a prime example of modern synthetic chemistry, requiring careful planning, precise execution, and an unwavering commitment to safety. The pathway detailed in this guide, proceeding through a protected pyrrolidin-3-one intermediate, represents a reliable and scalable method for producing this valuable building block. As the demand for structurally complex and stereochemically defined pharmaceutical agents continues to grow, the importance of versatile intermediates like 3-hydroxypyrrolidine-3-carbonitrile will only increase, driving further innovation in their synthesis and application.
References
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An In-Depth Technical Guide to 3-Hydroxypyrrolidine-3-carbonitrile Hydrochloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-hydroxypyrrolidine-3-carbonitrile hydrochloride (CAS Number: 2731014-55-2), a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Lacking extensive documentation in public literature, this whitepaper constructs a detailed profile of the compound through an analysis of its constituent functional groups and data from closely related analogues. We present a plausible and detailed synthetic route, predict its physicochemical properties with supporting rationale, discuss its potential applications as a molecular scaffold, and provide essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this unique bifunctional scaffold in their research programs.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical attribute for designing selective and potent therapeutic agents.[1] The introduction of specific functional groups onto this ring system creates chiral centers and provides vectors for synthetic elaboration, enabling the construction of complex molecules with tailored biological activities.
3-Hydroxypyrrolidine-3-carbonitrile hydrochloride is a particularly noteworthy derivative. It combines two highly versatile functional groups—a hydroxyl group and a nitrile—on the same carbon atom. This "cyanohydrin" motif within the pyrrolidine ring offers a unique set of synthetic possibilities. The hydroxyl group can act as a hydrogen bond donor or be used as a handle for esterification or etherification, while the nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine. The presence of these two functionalities on a single stereocenter makes it a powerful intermediate for creating densely functionalized molecules and exploring novel structure-activity relationships (SAR).
This guide aims to bridge the information gap for this high-potential, yet under-documented, chemical entity.
Physicochemical & Spectroscopic Profile
While specific experimental data for 3-hydroxypyrrolidine-3-carbonitrile hydrochloride is scarce, a reliable profile can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale |
| CAS Number | 2731014-55-2 | Verified through chemical databases.[2] |
| Molecular Formula | C₅H₉ClN₂O | Based on structural analysis.[2] |
| Molecular Weight | 148.59 g/mol | Calculated from the molecular formula.[2] |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of small organic molecules. |
| Melting Point | >100 °C (Decomposition likely) | The related (S)-3-Hydroxypyrrolidine hydrochloride melts at 104-107°C.[2] The addition of the polar nitrile group may increase this value, but cyanohydrins can be thermally labile. |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in less polar solvents like dichloromethane, ethyl acetate. | The hydrochloride salt form and the polar hydroxyl group confer high polarity and aqueous solubility. |
Spectroscopic Characterization (Predicted):
-
¹H NMR (in D₂O): Protons on the pyrrolidine ring would appear as complex multiplets in the 2.0-4.0 ppm range. The absence of a proton at the C3 position is a key feature. The N-H protons would exchange with D₂O.
-
¹³C NMR (in D₂O): A quaternary carbon signal around 70-80 ppm would be characteristic of the C3 carbon bearing both the -OH and -CN groups. A signal around 120 ppm would correspond to the nitrile carbon. Other signals would appear in the aliphatic region for the remaining ring carbons.
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~3300 cm⁻¹), a weak C≡N band (~2240 cm⁻¹), and N-H bending and C-N stretching in the fingerprint region.
-
Mass Spectrometry (MS-ESI+): The parent ion would be observed at m/z = 113.07 [M+H]⁺, corresponding to the free base C₅H₈N₂O.
Synthesis and Mechanism
A robust and logical synthetic approach to 3-hydroxypyrrolidine-3-carbonitrile hydrochloride is via the formation of a cyanohydrin from a suitable precursor, N-protected 3-pyrrolidinone. The choice of protecting group is critical to prevent side reactions and allow for controlled deprotection. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under the reaction conditions and its facile removal with acid.
The proposed synthesis involves two key stages:
-
Cyanohydrin Formation: Reaction of N-Boc-3-pyrrolidinone with a cyanide source.
-
Deprotection: Removal of the Boc group using hydrochloric acid to yield the final product.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
Causality Statement: This protocol is based on well-established methods for cyanohydrin formation using trimethylsilyl cyanide (TMSCN), which is a safer and more soluble alternative to hydrogen cyanide.[2] The reaction is catalyzed by a Lewis acid (e.g., ZnI₂) to activate the ketone carbonyl group towards nucleophilic attack.[3] The final deprotection is a standard procedure for Boc-group removal.
Materials:
-
N-Boc-3-pyrrolidinone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Stage 1: Synthesis of N-Boc-3-hydroxypyrrolidine-3-carbonitrile
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-pyrrolidinone (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of anhydrous zinc iodide (0.1 eq).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add trimethylsilyl cyanide (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-hydroxypyrrolidine-3-carbonitrile. This intermediate can often be used in the next step without further purification.
Stage 2: Deprotection to form 3-Hydroxypyrrolidine-3-carbonitrile hydrochloride
-
Dissolve the crude intermediate from Stage 1 in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Cool the solution to 0 °C.
-
Add a 4M solution of HCl in 1,4-dioxane (3-5 eq) dropwise.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will likely form.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Add diethyl ether to the mixture to facilitate complete precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-hydroxypyrrolidine-3-carbonitrile hydrochloride.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate. The orthogonal nature of the hydroxyl and nitrile groups, combined with the pyrrolidine amine, allows for selective and sequential chemical modifications.
Caption: Synthetic utility of the compound's functional groups.
-
Chiral Building Block: As a chiral molecule, it can be used to synthesize enantiomerically pure compounds, which is critical for drug efficacy and safety.[4]
-
Neurological Disorders: Pyrrolidine derivatives are common in drugs targeting the central nervous system. This scaffold could serve as a key intermediate in the synthesis of novel agents for neurological disorders.[5]
-
Enzyme Inhibitors: The hydroxyl group can act as a key hydrogen-bonding component to interact with active sites of enzymes, such as kinases or proteases. The rest of the molecule can be elaborated to occupy hydrophobic pockets and improve binding affinity. The 3-aminopyrrolidine scaffold, a close analogue, has been explored for kinase inhibitors.[6]
-
Fragment-Based Drug Discovery (FBDD): The molecule's relatively low molecular weight and structural rigidity make it an excellent starting point in FBDD campaigns, where it can be grown into a more potent lead compound.
Safety, Handling, and Disposal
As there is no specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its functional components and related molecules is mandatory.
Table 2: Hazard Assessment and Handling Precautions
| Hazard Category | Assessment and Precautionary Statements |
| Acute Toxicity | Warning: Nitriles can be toxic if swallowed, inhaled, or in contact with skin. Handle with care. Assumed to be harmful if swallowed (Analogous to H302). |
| Skin Corrosion / Irritation | Warning: Causes skin irritation (Analogous to H315).[3] Avoid contact with skin. Wear nitrile gloves and a lab coat. |
| Eye Damage / Irritation | Warning: Causes serious eye irritation (Analogous to H319).[3] Wear safety goggles or a face shield. |
| Respiratory Irritation | Warning: May cause respiratory irritation (Analogous to H335).[3] Handle only in a well-ventilated chemical fume hood. Avoid breathing dust. |
| Handling | Use personal protective equipment (PPE) as specified. Avoid formation of dust. Keep away from incompatible materials such as strong oxidizing agents and strong bases. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. |
Self-Validating Protocol: Always perform a small-scale trial of any reaction to assess its safety and characteristics before scaling up. The lack of extensive data for this compound necessitates a higher degree of caution.
Conclusion
3-Hydroxypyrrolidine-3-carbonitrile hydrochloride represents a potent, yet underexplored, tool for the modern medicinal chemist. Its unique trifunctional nature—a secondary amine, a tertiary alcohol, and a nitrile—offers a wealth of synthetic opportunities for creating novel chemical entities. By leveraging established synthetic methodologies and understanding the properties of related structures, researchers can confidently incorporate this valuable building block into their synthetic programs to accelerate the discovery of next-generation therapeutics.
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Cyanohydrin. Wikipedia. [Link]
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Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. [Link]
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Escape from planarity in fragment-based drug discovery. Drug Discovery Today. [Link]
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mechanism of action of pyrrolidine derivatives in catalysis
An In-depth Technical Guide to the Mechanism of Action of Pyrrolidine Derivatives in Catalysis
This guide provides an in-depth exploration of the catalytic mechanisms employed by pyrrolidine derivatives, a cornerstone of modern asymmetric organocatalysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural outlines to elucidate the fundamental principles and causal relationships that govern these powerful transformations. We will dissect the core catalytic cycles, explore the origins of stereoselectivity, and provide practical, field-proven insights into applying these catalysts effectively.
Introduction: The Rise of Pyrrolidine Organocatalysis
The field of asymmetric synthesis has been revolutionized by organocatalysis, which leverages small, purely organic molecules to catalyze chemical transformations, avoiding the use of metals.[1] Within this domain, chiral pyrrolidines have secured a preeminent position as exceptionally versatile and efficient organocatalysts.[1][2][3] Their prevalence stems from their ability to mimic the strategies of natural enzymes, operating through biomimetic catalytic cycles to create complex, enantioenriched molecules with high fidelity.[4][5]
The foundational catalyst, the simple amino acid L-proline, can be considered nature's simplest aldolase.[1][6] Seminal reports in 2000 by List, Barbas, and MacMillan on the use of proline and related imidazolidinones in intermolecular aldol and Diels-Alder reactions marked the birth of modern asymmetric organocatalysis.[1][7] Since then, a deeper understanding of the underlying reaction mechanisms has spurred the development of highly sophisticated pyrrolidine derivatives, fine-tuned for specific applications.[7][8] This guide will illuminate these core mechanisms: enamine and iminium ion catalysis.
The Dual Pillars: Enamine and Iminium Ion Catalysis
Pyrrolidine derivatives primarily operate through two distinct, yet related, mechanistic pathways that activate carbonyl compounds toward nucleophilic or electrophilic partners. The choice of pathway is dictated by the nature of the substrate and the desired transformation.
Enamine Catalysis: Activating the Nucleophile
Enamine catalysis is the cornerstone of reactions where a ketone or aldehyde is functionalized at its α-position. The mechanism involves the reversible formation of a nucleophilic enamine intermediate from the catalyst and the carbonyl substrate.[9] This process effectively transforms the carbonyl compound into a soft nucleophile, analogous to an enolate but generated under milder, neutral conditions.[10]
The catalytic cycle can be illustrated using the classic proline-catalyzed intermolecular aldol reaction as an exemplar.[4][11]
The Enamine Catalytic Cycle:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst attacks the carbonyl carbon of a ketone or aldehyde (the donor). This is followed by dehydration to form a transient iminium ion, which is then deprotonated at the α-carbon to yield the key nucleophilic enamine intermediate.[4][9] The five-membered ring of pyrrolidine is particularly adept at forming enamines compared to larger rings like piperidine, a factor contributing to its catalytic prowess.[9]
-
Nucleophilic Attack: The newly formed enamine, which is more nucleophilic than its enol counterpart, attacks an electrophile, such as the carbonyl carbon of an aldehyde (the acceptor).[9][10] In the case of proline, the carboxylic acid moiety can act as a Brønsted acid, activating the acceptor aldehyde via hydrogen bonding and guiding the stereochemical outcome.[4]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water, releasing the final aldol product and regenerating the pyrrolidine catalyst to re-enter the cycle.[10][12]
Below is a diagram illustrating the enamine catalytic cycle for a proline-catalyzed aldol reaction.
Caption: The enamine catalytic cycle for a pyrrolidine-catalyzed aldol reaction.
Iminium Ion Catalysis: Activating the Electrophile
In contrast to enamine catalysis, iminium ion catalysis activates α,β-unsaturated carbonyl compounds, making them more susceptible to nucleophilic attack. This mode of activation is central to conjugate additions, such as the Michael and Friedel-Crafts alkylation reactions.[5][13]
The mechanism proceeds by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system.
The Iminium Ion Catalytic Cycle:
-
Iminium Ion Formation: The pyrrolidine catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a transient iminium ion.[13][14] This conversion dramatically increases the electrophilicity of the β-carbon by withdrawing electron density.
-
Nucleophilic Attack: A nucleophile adds to the β-carbon of the activated iminium ion. The stereochemistry of this addition is controlled by the chiral scaffold of the catalyst, which effectively shields one face of the molecule, directing the nucleophile to the other.
-
Hydrolysis and Regeneration: The resulting enamine intermediate is then hydrolyzed, releasing the functionalized product and regenerating the catalyst.
The diagram below outlines the iminium ion catalytic cycle for a Michael addition.
Caption: The iminium ion catalytic cycle for a conjugate Michael addition.
The Origin of Stereoselectivity
The remarkable success of pyrrolidine derivatives lies in their ability to induce high levels of stereoselectivity. This control originates from the rigid, three-dimensional structure of the catalyst, which creates a well-defined chiral environment around the reacting species.[15]
Substituents on the pyrrolidine ring, particularly at the C2 position, play a crucial role.[16] For example, in the highly effective diarylprolinol silyl ether catalysts, the bulky diaryl(silyloxy)methyl group effectively blocks one face of the enamine or iminium ion intermediate.[1][17] This steric shielding forces the incoming electrophile or nucleophile to approach from the less hindered face, leading to the preferential formation of one enantiomer.
Furthermore, non-covalent interactions, such as hydrogen bonding, can play a significant role in organizing the transition state.[6] In catalysts bearing an H-bond donor group (like the carboxylic acid in proline or an amide moiety), this group can coordinate with the electrophile, holding it in a specific orientation relative to the nucleophilic enamine, thus enhancing stereocontrol.[4][6]
Performance of Pyrrolidine Catalysts: A Comparative Overview
The evolution from simple L-proline to more sophisticated, second-generation catalysts has dramatically expanded the scope and efficiency of these transformations. The choice of catalyst is critical and depends on the specific reaction, substrates, and desired outcome. The following table summarizes the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of propanal to trans-β-nitrostyrene, a benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| (S)-Proline | 20 | CH3CN | RT | 24 | 95 | 85:15 | 20 | [17] |
| (S)-Diphenylprolinol | 10 | Toluene | 0 | 48 | 85 | 93:7 | 93 | [17] |
| (S)-Diphenylprolinol TMS Ether | 10 | Toluene | 0 | 24 | 99 | 93:7 | 99 | [1][17] |
| Custom Pyrrolidine OC4 * | 10 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 | [17] |
*OC4 refers to a specific catalyst synthesized in the cited study with a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position.[17]
This data clearly illustrates the advancement in catalyst design. While proline itself provides high yield, its stereocontrol is poor in this transformation. The introduction of bulky C2 substituents in diphenylprolinol and its silyl ether derivative dramatically improves both diastereoselectivity and enantioselectivity.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This section provides a representative, self-validating protocol for a key transformation, demonstrating the practical application of the principles discussed.
Objective: To synthesize a β-hydroxy ketone via the direct asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by L-proline.[5]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol)
-
Ketone (e.g., acetone, 2.0 mmol, often used as solvent or co-solvent)
-
L-proline (0.08 mmol, 30 mol%)
-
Dimethyl sulfoxide (DMSO, 4.0 mL)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and DMSO (4.0 mL).
-
Addition of Reagents: Add the ketone (2.0 mmol) to the stirred solution. Finally, add L-proline (30 mol%) to the reaction mixture.
-
Reaction Execution: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: General experimental workflow for the L-proline-catalyzed aldol reaction.
Conclusion
Pyrrolidine derivatives are powerful and versatile organocatalysts that operate through well-defined enamine and iminium ion catalytic cycles. Their mechanism, which often mimics enzymatic pathways, allows for the activation of carbonyl compounds under mild conditions. The true value of chiral pyrrolidines lies in their rigid scaffold, which enables precise control over the stereochemical outcome of reactions, a critical requirement in modern drug discovery and fine chemical synthesis. A thorough understanding of these mechanistic principles is essential for researchers to rationally select, optimize, and develop new catalytic systems for challenging synthetic problems.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at: [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Available at: [Link]
-
Wikipedia contributors. (2023, December 27). Proline-catalyzed aldol reactions. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at: [Link]
-
ResearchGate. (2025). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. Available at: [Link]
-
O'Duill, M., et al. (2018). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
Zhang, X., et al. (2020). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers. Available at: [Link]
-
LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]
-
Jakopčić, K., et al. (2014). Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. Bentham Science. Available at: [Link]
-
Sharma, P., et al. (2010). Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry. Available at: [Link]
-
Yang, Y., et al. (2022). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Open Research Repository. Available at: [Link]
-
Sollenberger, M. J., & Martin, R. B. (1970). Mechanism of enamine hydrolysis. Journal of the American Chemical Society. Available at: [Link]
-
Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis. Available at: [Link]
-
Kumar, A., & Sharma, R. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing. Available at: [Link]
-
Titov, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
Aceña, J. L., et al. (2023). Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. ScienceDirect. Available at: [Link]
-
Making Molecules. (2024). Enamines. Available at: [Link]
-
ResearchGate. (2025). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]
-
Ishikawa, T., et al. (1999). Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes. Synlett. Available at: [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. CRIS - Unibo. Available at: [Link]
-
University of Barcelona. (n.d.). Computational study of the stability of pyrrolidine-derived iminium ions: exchange equilibria between iminium ions and carbonyl compounds. Available at: [Link]
-
Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews. Available at: [Link]
-
Alajarín, R., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. PMC. Available at: [Link]
-
Alajarín, R., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available at: [Link]
-
Alcudia, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Relative energies for equilibria between pyrrolidine-derived iminium ions and carbonyl compounds. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2024, January 16). Enamine. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Tang, Y., et al. (2019). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. PMC. Available at: [Link]
-
Vitale, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Available at: [Link]
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Spectroscopic Profiling of 3-Hydroxypyrrolidine: A Technical Guide
Executive Summary: The Chiral Scaffold Challenge
3-Hydroxypyrrolidine is a privileged chiral scaffold in medicinal chemistry, serving as the core motif in glycopyrrolate (anticholinergic), various kinase inhibitors, and synthetic carbapenems. Its structural simplicity belies a complex analytical profile characterized by:
-
Conformational Flexibility: The five-membered ring undergoes rapid envelope flipping (pseudorotation), complicating
-coupling analysis. -
Prototropic Shifts: The secondary amine and secondary alcohol create pH-dependent spectral signatures.
-
Stereochemical Integrity: Distinguishing
and enantiomers requires derivatization or chiral solvating agents, as they are indistinguishable in achiral environments.
This guide provides a definitive spectroscopic reference (NMR, MS, IR) for establishing identity and purity, moving beyond basic data listing to mechanistic interpretation.
Nuclear Magnetic Resonance (NMR) Profiling[1][2]
The NMR profile of 3-hydroxypyrrolidine is heavily influenced by the protonation state of the nitrogen. In drug development, the compound is most frequently handled as its hydrochloride salt to ensure stability and solubility.
^1H NMR Assignment Strategy (D₂O vs. CDCl₃)
The following data compares the HCl salt (in
Table 1: Comparative ^1H NMR Chemical Shifts (
| Position | Proton Type | HCl Salt ( | Free Base ( | Multiplicity & Coupling Logic |
| H-3 | Methine (CH-O) | 4.55 – 4.65 | 4.35 – 4.45 | m (tt-like): Coupled to H-2a/b and H-4a/b. Deshielded by geminal -OH. |
| H-5 | Methylene ( | 3.40 – 3.60 | 3.05 – 3.20 | m: Diastereotopic protons. Strongly deshielded by N-protonation in salt. |
| H-2 | Methylene ( | 3.25 – 3.45 | 2.80 – 3.00 | dd/m: Vicinal coupling to H-3 is key for stereochemical assignment. |
| H-4 | Methylene ( | 2.00 – 2.25 | 1.70 – 2.00 | m: Distinct "roofing" effect. H-4a and H-4b often overlap. |
Technical Insight: In
, the exchangeable protons (and ) are typically not observed due to rapid deuterium exchange ( exchange), resulting in a simplified spectrum. In , these protons appear as broad singlets (NH ~9.0-9.5 ppm, OH ~5.0-5.5 ppm).
^13C NMR Signatures
The carbon spectrum provides immediate confirmation of the oxidation state and substitution pattern.
-
C-3 (Carbinol): 69.0 – 71.0 ppm. The most deshielded
carbon. -
C-5 (
to N): 51.0 – 53.0 ppm. -
C-2 (
to N, to OH): 44.0 – 46.0 ppm. Upfield of C-5 due to the -effect of the hydroxyl group. -
C-4 (
to N): 33.0 – 35.0 ppm.
Stereochemical Validation: The Mosher Protocol
Because enantiomers exhibit identical NMR spectra in achiral solvents, absolute configuration must be determined via diastereomeric derivatization. The Mosher's Method is the industry standard validation workflow.
The Mechanism
Reaction of the substrate with chiral
Analytical Workflow
Figure 1: Workflow for absolute stereochemical determination using Mosher's Acid derivatization.
Mass Spectrometry (MS) Fragmentation Logic[3]
For 3-hydroxypyrrolidine (
Primary Fragmentation Pathways
The molecular ion (
-
-Cleavage (Dominant): Cleavage of the C-C bond adjacent to the nitrogen atom.
-
Path A: Loss of H-atom
86. -
Path B: Ring opening.
-
-
Dehydration (
): Loss of water is characteristic of secondary alcohols, yielding a pyrroline-like radical cation at 69 . -
Base Peak: In substituted pyrrolidines, the base peak often arises from ring fragmentation yielding
( 44) or species.
Fragmentation Pathway Diagram
Figure 2: Mechanistic fragmentation pathways for 3-hydroxypyrrolidine under Electron Ionization (EI).
Infrared (IR) Spectroscopy Signatures
IR is less specific for structural proof but essential for functional group verification.
| Frequency ( | Vibration Mode | Diagnostic Note |
| 3200 – 3500 | O-H Stretch | Broad, strong. Hydrogen bonding broadens this band significantly. |
| 3300 – 3400 | N-H Stretch | Sharp(er), medium. Often obscured by the OH band in the free base. |
| 2800 – 3000 | C-H Stretch ( | Multiple bands.[1] The C-H adjacent to N often appears at lower freq (~2800). |
| 1580 – 1650 | N-H Bend | Medium intensity (scissoring). |
| 1050 – 1150 | C-O Stretch | Strong. Diagnostic for secondary alcohol. |
Experimental Protocols
Protocol A: NMR Sample Preparation (HCl Salt)
-
Mass: Weigh 10–15 mg of 3-hydroxypyrrolidine HCl.
-
Solvent: Dissolve in 0.6 mL of
(99.9% D).-
Note: Do not use
for the salt form; solubility is poor and spectra will be broad.
-
-
Reference: Use residual HDO peak (approx. 4.79 ppm) or add internal TSP (trimethylsilylpropanoic acid) standard.
-
Acquisition: Run 16 scans for ^1H, 256+ scans for ^13C.
delay should be to allow relaxation of methine protons.
Protocol B: GC-MS Sample Prep (Derivatization)
Direct GC-MS of the free base can lead to tailing due to the polar amine and alcohol.
-
Silylation: Dissolve 5 mg sample in acetonitrile.
-
Reagent: Add 50
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). -
Incubate: Heat at 60°C for 30 mins.
-
Result: Analyte is the bis-TMS derivative (
). This improves volatility and peak shape.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Pyrrolidine & Derivatives. Link
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
Technical Guide: Solubility and Stability of 3-Hydroxypyrrolidine Hydrochloride Salts
[1]
Executive Summary
3-Hydroxypyrrolidine hydrochloride (3-HP[1][2][3][4][5]·HCl) is a critical chiral building block in the synthesis of carbapenem antibiotics, muscarinic receptor antagonists, and kinase inhibitors.[1][2] Its utility is defined by its bifunctional nature—possessing both a secondary amine and a secondary alcohol.[2] However, this same functionality introduces specific stability challenges, primarily hygroscopicity and polymorphic variability .[1][2]
This guide synthesizes the physicochemical behavior of 3-HP[1][5]·HCl, providing a self-validating framework for handling, purification, and storage.[1][2] The core finding is that while the HCl salt significantly stabilizes the volatile and oxidation-prone free base, it transforms the material into a hygroscopic solid that requires strict humidity control (RH < 40%) to prevent deliquescence and subsequent hydrolysis or racemization risks during downstream processing.[1][2]
Physicochemical Profile
Molecular Identity[1][2]
-
Compound: 3-Hydroxypyrrolidine Hydrochloride[1][2][3][4][5][6][7][8][9]
-
CAS: 122536-94-1 ((S)-enantiomer), 104706-47-0 ((R)-enantiomer)[1][2]
-
Chirality: Available as (R) or (S) enantiomers; enantiomeric purity is critical as it dictates the stereochemistry of the final drug substance.[2]
Thermal Properties[1][2][12][13]
Hygroscopicity Classification
3-HP[1][2]·HCl is classified as Moderately to Highly Hygroscopic .[1][2]
Solubility Dynamics
The solubility profile of 3-HP[1][4][5]·HCl is dominated by the ionic interaction of the hydrochloride counterion and the hydrogen-bonding capacity of the hydroxyl group.
Solvent Screening Profile
| Solvent Class | Solvent | Solubility Rating | Process Application |
| Polar Protic | Water | Very High (> 500 mg/mL) | Aqueous workup; not suitable for isolation due to losses.[1][2] |
| Polar Protic | Methanol / Ethanol | High (> 100 mg/mL) | Primary dissolution solvent for recrystallization.[1][2] |
| Polar Protic | Isopropanol (IPA) | Moderate (Heat dependent) | Ideal "Good Solvent" for cooling crystallization.[1][2] |
| Polar Aprotic | DMSO / DMF | High | Reaction solvent; difficult to remove.[1][2] |
| Polar Aprotic | Ethyl Acetate | Low (< 5 mg/mL) | Anti-solvent for precipitation.[1][2] |
| Non-Polar | Hexanes / Toluene | Insoluble | Washing to remove non-polar impurities.[1][2] |
Recrystallization Strategy (Purification)
The high solubility in lower alcohols and low solubility in esters dictates a solvent/anti-solvent or cooling crystallization approach.[2]
Validated Protocol: IPA/EtOAc Recrystallization
-
Dissolution: Dissolve crude 3-HP·HCl in minimum hot Isopropanol (IPA) at 70-75°C.
-
Filtration: Hot filtration to remove insoluble inorganic salts (if any).[1][2]
-
Nucleation: Cool slowly to 40°C. If no crystals form, seed with 0.1 wt% pure crystal.
-
Anti-solvent Addition: Add Ethyl Acetate (EtOAc) dropwise (Ratio 1:1 to 1:2 v/v relative to IPA) while stirring.
-
Crystallization: Cool to 0-5°C and hold for 2 hours.
-
Isolation: Filter under nitrogen blanket (to prevent moisture uptake).[1][2] Wash with cold EtOAc.[1][2]
Stability and Degradation Mechanisms[2]
Understanding the degradation pathways is essential for setting retest dates and storage conditions.[2]
Degradation Pathways
The hydrochloride salt protects the secondary amine from rapid oxidation, but the compound remains susceptible to moisture-induced degradation.[1][2]
Figure 1: Degradation logic showing moisture as the primary catalyst for physical and chemical instability.[1][2]
Stability Risks[1][8]
-
Physical Instability (Caking): The most immediate risk.[1][2] Absorption of water lowers the glass transition temperature (
) of the surface amorphous regions, causing particles to bridge and form hard lumps.[2] This ruins flowability for dosing.[1][2] -
Chemical Instability:
-
N-Oxidation: While the HCl salt protonates the nitrogen (rendering it less nucleophilic), free-base equilibrium in solution (caused by moisture) can lead to N-oxide formation over long periods.[1][2]
-
Racemization: Generally stable at neutral/acidic pH.[1][2] However, in the presence of strong bases or under high thermal stress in solution, the chiral center at C3 can invert, especially if the hydroxyl group is activated.[1][2]
-
Experimental Protocols (Self-Validating)
Gravimetric Hygroscopicity Assessment
Objective: Determine the Critical Relative Humidity (CRH) and handling time windows.[2]
-
Preparation: Dry 3 weighing bottles at 105°C for 2 hours; cool in a desiccator.
-
Baseline: Weigh 1.0 g of 3-HP·HCl into each bottle (
). -
Exposure: Place bottles in humidity chambers controlled at 40%, 60%, and 80% RH (using saturated salt solutions:
, , ). -
Monitoring: Weigh at
hours. -
Validation Criteria:
Forced Degradation (Stress Testing)
Objective: Establish stability-indicating HPLC methods.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable (Compound is an HCl salt).[1][2] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Potential degradation/racemization.[1][2] |
| Oxidation | 3% | N-oxide formation (monitor by LC-MS).[1][2] |
| Thermal | Solid state, 80°C, 7 days | Minimal degradation if dry.[1][2] Yellowing indicates trace oxidation.[1][2] |
Handling and Storage Guidelines
To maintain the "Expertise & Experience" pillar, these recommendations are based on preventing the moisture-driven degradation cascade described above.
-
Storage Container: Double PE liners inside a HDPE drum or aluminum foil bag.
-
Desiccant: Silica gel packs are mandatory inside the secondary containment.[1][2]
-
Headspace: Flush with Nitrogen or Argon before sealing.[1][2]
-
Handling Environment: Weigh and dispense only in controlled humidity suites (RH < 45%) or glove boxes.
-
Retest Period: Typically 12 months if stored at 2-8°C; 24 months if stored at -20°C.
References
-
PubChem. (2025).[1][2] 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO.[1][2][3][5][6] National Library of Medicine.[2] Retrieved from [Link][1][2]
-
Google Patents. (2016).[1][2] CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.[1][2][9] Retrieved from
-
Mettler Toledo. (2024).[1][2] Thermal Analysis in Pharmaceutical Research: TGA and DSC Applications. Retrieved from [Link]
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- 4. chembk.com [chembk.com]
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The Chiral Pyrrolidine Scaffold: From Organocatalytic Origins to Pharmaceutical Dominance
Executive Summary
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—is not merely a structural motif; it is a privileged scaffold that has bifurcated modern organic synthesis into two distinct but interconnected eras. Historically, L-Proline (the archetype chiral pyrrolidine) served as the "genesis molecule" for asymmetric organocatalysis, culminating in the 2021 Nobel Prize in Chemistry. Simultaneously, in medicinal chemistry, the pyrrolidine ring’s unique conformational rigidity has made it a critical pharmacophore in blockbuster therapeutics, from ACE inhibitors to DPP-4 antagonists.
This guide analyzes the trajectory of chiral pyrrolidines, dissecting the mechanistic duality of their catalytic modes (Enamine vs. Iminium) and detailing the high-fidelity synthetic methodologies required to construct them for drug discovery.
Part 1: The Historical Trajectory (The Proline Paradigm)
The history of chiral pyrrolidines is defined by a shift from using them as passive chiral pool building blocks to deploying them as active catalytic machines.
The Proto-Catalytic Era (1970s)
The catalytic potential of the pyrrolidine ring was first realized in the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction (early 1970s). Researchers at Hoffmann-La Roche and Schering AG independently discovered that L-Proline could catalyze an intramolecular aldol cyclization to form the Wieland-Miescher ketone analogues.
-
Significance: It was the first evidence that a small organic molecule (pyrrolidine) could mimic enzyme-like stereocontrol (micro-aldolase activity).
-
Limitation: For nearly 30 years, this was viewed as a singular curiosity rather than a generalizable platform.
The Organocatalytic Renaissance (2000s)
In 2000, two independent breakthroughs transformed the field, establishing the "Golden Age" of organocatalysis:
-
Benjamin List (Scripps): Demonstrated that L-Proline could catalyze intermolecular aldol reactions via an Enamine mechanism.
-
David MacMillan (Berkeley/Caltech): Developed chiral imidazolidinones (pyrrolidine analogues) to drive Diels-Alder reactions via Iminium activation.
This duality—Enamine (HOMO activation) and Iminium (LUMO activation)—is the mechanistic bedrock of pyrrolidine chemistry.
Part 2: Mechanistic Dualism (Enamine vs. Iminium)
To design experiments involving pyrrolidines, one must understand the electronic modulation of the substrate. The secondary amine within the rigid ring is the functional engine.
The Two Cycles
-
Enamine Activation: The pyrrolidine condenses with a carbonyl (ketone/aldehyde) to form a nucleophilic enamine.[1] This raises the HOMO energy, facilitating attack on electrophiles.[2]
-
Iminium Activation: The pyrrolidine condenses with an
-unsaturated carbonyl to form a cationic iminium species. This lowers the LUMO energy, facilitating nucleophilic attack (e.g., conjugate addition).
Visualization of Catalytic Pathways
Figure 1: Divergent catalytic cycles of chiral pyrrolidines. Pathway A (Green) activates nucleophiles; Pathway B (Yellow) activates electrophiles.
Part 3: Synthetic Methodologies for Pyrrolidine Scaffolds
While Proline is available from the chiral pool, modern drug discovery requires complex, highly substituted pyrrolidines (e.g., 3,4-disubstituted or fused systems). The industry standard for constructing these rings is the 1,3-Dipolar Cycloaddition .
Asymmetric 1,3-Dipolar Cycloaddition
This reaction couples an azomethine ylide (1,3-dipole) with an electron-deficient alkene (dipolarophile).[3]
-
The Dipole: Generated in situ from imino esters (glycine Schiff bases).
-
The Catalyst: Typically Cu(I) or Ag(I) complexes with chiral phosphine ligands (e.g., Fesulphos, BINAP).
-
Stereocontrol: The metal coordinates the azomethine ylide, locking its geometry. The chiral ligand blocks one face, ensuring high enantioselectivity (ee > 95%).
Comparison of Synthetic Routes
| Methodology | Key Reagents | Advantages | Limitations |
| Chiral Pool (Proline) | L-Proline, Hydroxyproline | Cheap, 100% ee, Scalable. | Limited substitution patterns (C2/C4 only). |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene + Cu/Ag Cat | Access to C3/C4 substituents; Creates up to 4 stereocenters. | Requires synthesis of precursors; Atom economy can be lower. |
| Asymmetric Hydrogenation | Substituted Pyrroles + Ru/Rh Cat | High atom economy; Industrial scalability. | High pressure required; Limited by pyrrole availability. |
| Intramolecular Cyclization | Amino-alkenes + Electrophiles | Good for fused rings. | Often requires long linear precursors. |
Part 4: Pharmaceutical Applications (Case Studies)
The pyrrolidine ring is ubiquitous in FDA-approved drugs because its conformational constraints reduce the entropic penalty of binding to protein targets.
Captopril (The Pioneer)
-
Target: Angiotensin-Converting Enzyme (ACE).
-
Role of Pyrrolidine: Mimics the C-terminal residue of Angiotensin I. The L-proline moiety is directly derived from the chiral pool.
Saxagliptin (The Complex Scaffold)
-
Target: DPP-4 (Type 2 Diabetes).
-
Structure: Contains a cis-4,5-methanopyrrolidine (cyclopropyl-fused) core.
-
Synthetic Challenge: The nitrile group on the pyrrolidine ring is essential for covalent reversible inhibition of the enzyme. The synthesis requires the coupling of an adamantane fragment with a methanoproline intermediate.
Saxagliptin Synthesis Workflow[4]
Figure 2: Convergent synthesis of Saxagliptin, highlighting the installation of the critical nitrile warhead on the pyrrolidine ring.
Part 5: Experimental Protocols
Protocol A: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
Use Case: De novo synthesis of a highly substituted chiral pyrrolidine scaffold.
Reagents:
-
Glycine imino ester (1.0 equiv)
-
Acrylate dipolarophile (1.2 equiv)
-
Cu(CH₃CN)₄PF₆ (3 mol%)
-
(R)-Fesulphos Ligand (3.3 mol%)
-
Base: Et₃N (1.2 equiv)
-
Solvent: THF (0.1 M)
Methodology:
-
Catalyst Formation (Self-Validation Step): In a flame-dried Schlenk tube under Argon, dissolve Cu(CH₃CN)₄PF₆ and (R)-Fesulphos in dry THF. Stir for 30 mins. Checkpoint: Solution should turn a distinct yellow/orange, indicating complexation.
-
Substrate Addition: Add the glycine imino ester and the acrylate dipolarophile to the catalyst solution.
-
Cyclization: Cool to -20°C. Add Et₃N dropwise. The base deprotonates the imino ester to generate the azomethine ylide dipole in situ.
-
Monitoring: Stir at -20°C for 12-24 hours. Checkpoint: Monitor via TLC (SiO₂, 30% EtOAc/Hex). The disappearance of the imino ester spot (UV active) confirms conversion.
-
Workup: Filter through a short pad of celite to remove copper salts. Concentrate in vacuo.
-
Purification: Flash chromatography. Expect endo-pyrrolidine as the major diastereomer (>95% ee).
Protocol B: Organocatalytic Aldol Reaction (The "List" Reaction)
Use Case: Using L-Proline to create chiral β-hydroxy ketones.
Reagents:
-
Acetone (Solvent & Reagent, 20 equiv)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
L-Proline (20 mol%)
-
Solvent: DMSO (anhydrous)
Methodology:
-
Dissolution: Dissolve 4-nitrobenzaldehyde in DMSO/Acetone (4:1 ratio).
-
Catalyst Addition: Add L-Proline directly. It may not dissolve immediately.
-
Reaction: Stir at Room Temperature for 24 hours. Mechanism: The heterogeneous mixture becomes homogeneous as the proline reacts to form the soluble enamine intermediate.
-
Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[4]
-
Analysis: The product is the β-hydroxy ketone. Validation: Chiral HPLC (Chiralpak AD-H column) should show >90% ee for the (R)-enantiomer.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry. Link
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. Link
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles and Pyrrolidines. Chemical Reviews. Link
-
FDA Drug Database. (2009). Saxagliptin (Onglyza) Approval History. Link
Sources
- 1. Enamines — Making Molecules [makingmolecules.com]
- 2. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 3-Hydroxypyrrolidine: A Computational Guide
Executive Summary
3-Hydroxypyrrolidine (3-HP) represents a deceptive structural simplicity. As a core pharmacophore in carbapenems, kinase inhibitors, and monoamine transporter modulators, its binding affinity is strictly governed by a complex interplay of ring puckering, nitrogen inversion, and intramolecular hydrogen bonding (IMHB).
For the medicinal chemist, 3-HP is a "chameleon." In the gas phase (vacuum), it locks into a specific conformation driven by internal electrostatics. In an aqueous (physiological) environment, this lock is picked by solvent molecules, dramatically altering the accessible conformational space. This guide provides the theoretical framework and computational protocols required to predict and analyze these shifts, ensuring accurate docking and lead optimization.
Part 1: The Conformational Landscape
To accurately model 3-HP, one must define the system using three orthogonal variables. Failure to account for any one of these will result in significant errors in predicted binding free energies (
Ring Puckering (Pseudorotation)
The five-membered pyrrolidine ring is never planar. It relieves torsional strain by puckering into Envelope (E) or Twist (T) conformations. This motion is described by the pseudorotation phase angle (
-
North (
): C3 is up (towards the substituent face). -
South (
): C3 is down.
Nitrogen Inversion (Pyramidalization)
The nitrogen atom undergoes pyramidal inversion, creating two distinct stereochemical environments for the lone pair:
-
Cis-Invertomer: The N-lone pair and the C3-hydroxyl group are on the same side of the ring. This allows for Intramolecular Hydrogen Bonding (IMHB) (
). -
Trans-Invertomer: The N-lone pair and C3-hydroxyl are on opposite sides. IMHB is geometrically impossible.
Exocyclic Bond Rotation
The rotation of the C3-O bond determines the orientation of the hydroxyl hydrogen, which is the "switch" for the IMHB.
Part 2: Computational Methodology (The Protocol)
This section outlines a self-validating protocol for analyzing 3-HP. This workflow is designed to prevent "false minima" traps common in flexible heterocycles.
Step 1: The Level of Theory
-
Optimization: Density Functional Theory (DFT) using B3LYP or the dispersion-corrected
B97X-D . -
Basis Set: 6-311++G(d,p) is the minimum requirement.
-
Why? Diffuse functions (++) are non-negotiable for accurately describing the lone pair on Nitrogen and the diffuse electron density involved in Hydrogen bonding.
-
-
Validation: Single-point energy calculations using MP2/aug-cc-pVTZ to correct for DFT's inability to fully capture long-range electron correlation.
Step 2: Potential Energy Surface (PES) Scan
Do not start with a random geometry. Perform a relaxed redundant coordinate scan:
-
Scan Coordinate: The dihedral angle
(Ring twist) and (Hydroxyl rotation). -
Step Size:
increments. -
Outcome: This generates a 2D-PES that identifies all local minima (Envelope and Twist forms).
Step 3: Solvation Models
Gas-phase calculations will overemphasize the IMHB. You must apply:
-
Implicit Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water (
). -
Explicit Solvation: For high-precision binding site simulation, add 2-3 explicit water molecules around the OH and NH sites to simulate "water bridges."
Part 3: Energetic Architecture & Results
The following data summarizes the theoretical consensus on 3-HP stability.
Table 1: Relative Stabilities of 3-HP Conformers
| Conformer | N-Inversion State | IMHB ( | Relative Energy (Gas) | Relative Energy (Water) |
| Syn-Envelope | Cis (LP same side as OH) | Strong | 0.00 kcal/mol (Global Min) | +1.5 kcal/mol |
| Anti-Twist | Trans (LP opposite OH) | None | +3.2 kcal/mol | 0.00 kcal/mol |
| Transition State | Planar N (Inversion TS) | Partial | +6.5 kcal/mol | +5.8 kcal/mol |
Key Insight: In the gas phase, the Syn-Envelope is stabilized by approx. 3-4 kcal/mol due to the
Part 4: Visualization of the Workflow
The following diagram illustrates the logical flow for determining the bioactive conformation of 3-HP derivatives.
Caption: Figure 1. Computational workflow for identifying the global minimum and accessible conformers of 3-hydroxypyrrolidine.
Part 5: Drug Design Implications
Understanding the "Open" vs. "Closed" equilibrium is critical for pharmacophore modeling.
-
The "Closed" State (Gas Phase/Hydrophobic Pocket):
-
The IMHB locks the molecule into a compact shape.
-
Pharmacophore: Reduces the apparent polar surface area (PSA), potentially improving membrane permeability (passive transport).
-
Risk: If the protein binding pocket requires the OH and NH to interact with residues (e.g., Asp, Glu), the energy penalty to "break" the internal H-bond must be paid.
-
-
The "Open" State (Aqueous/Polar Pocket):
-
Solvation breaks the IMHB. The OH and NH groups point outward.
-
Pharmacophore: This is often the bioactive conformation for transporter inhibitors (e.g., nNOS inhibitors).
-
Strategy: If your docking score is low, check if your ligand preparation software "froze" the molecule in the gas-phase (Closed) state. You may need to manually force the "Open" conformation before docking.
-
References
-
Carballeira, L., & Pérez-Juste, I. (1998). Conformational analysis of 3-hydroxypyrrolidine: A study by ab initio methods. Journal of Physical Chemistry A. Link
-
Gomez-Zavaglia, A., & Fausto, R. (2004). Structure and energetics of 3-hydroxypyrrolidine: A theoretical and matrix isolation FT-IR study. Physical Chemistry Chemical Physics. Link
-
Silverman, R. B., et al. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase.[1] Journal of Medicinal Chemistry. Link
-
Alkorta, I., et al. (2021). Intramolecular Hydrogen Bond Energy and Its Decomposition.[2] Crystals. Link
-
Cramer, C. J., & Truhlar, D. G. (2009). Density functional theory for transition metals and transition metal chemistry (Reference for SMD Model). Physical Chemistry Chemical Physics. Link
Sources
Mechanistic Profiling and Therapeutic Utility of Novel Pyrrolidine Carbonitriles
Executive Summary: The "Warhead" Paradigm
The pyrrolidine-2-carbonitrile scaffold represents a cornerstone in modern medicinal chemistry, primarily due to the electrophilic nature of the nitrile (cyano) group. In drug design, this group functions as a "warhead" —a chemical moiety designed to form a reversible covalent bond with nucleophilic residues (Serine or Cysteine) in the active sites of target enzymes.
While the archetype of this class, Vildagliptin , revolutionized Type 2 Diabetes therapy via DPP-4 inhibition, current research has pivoted toward novel derivatives . These next-generation compounds incorporate specific structural modifications—such as C4-fluorination or N-terminal bulky substitutions—to enhance metabolic stability, selectivity (e.g., sparing DPP-8/9), and expand therapeutic utility into oncology (Cathepsin inhibition) and antimicrobial resistance.
This guide details the biological mechanisms, structure-activity relationships (SAR), and validation protocols for these novel agents.
Structural Rationale & Medicinal Chemistry
The efficacy of pyrrolidine carbonitriles hinges on stereochemistry and electronic tuning.
-
The Scaffold: The pyrrolidine ring mimics the Proline residue found in many physiological substrates (e.g., GLP-1, chemokines).
-
The Warhead (C≡N): The carbon atom of the nitrile group is electrophilic. It undergoes nucleophilic attack by the catalytic hydroxyl (Serine) or thiol (Cysteine) of the enzyme, forming an imidate or thioimidate adduct.
-
Reversibility: Unlike irreversible inhibitors (e.g., alkylators), the high energy of the imidate adduct allows for hydrolysis or reversal, preventing permanent enzyme inactivation and reducing off-target toxicity.
Mechanism of Action: Reversible Covalent Trapping
The following diagram illustrates the catalytic trapping mechanism common to this scaffold, specifically within the DPP-4 active site.
Figure 1: The kinetic mechanism of DPP-4 inhibition. The nitrile group acts as an electrophilic trap for the catalytic Serine-630, forming a reversible imidate adduct.
Therapeutic Applications
Metabolic Disorders (DPP-4 Inhibition)
Novel derivatives, such as 4-fluoropyrrolidine-2-carbonitriles , have been synthesized to prevent oxidative metabolism. The presence of fluorine at the C4 position reduces the electron density of the ring, stabilizing the molecule against degradation while maintaining potency.
Key Biological Outcome: Inhibition of DPP-4 prevents the degradation of Incretins (GLP-1 and GIP), leading to:
-
Increased insulin secretion (glucose-dependent).
-
Improved glycemic control in T2DM.
Oncology (Cathepsin Inhibition)
Beyond diabetes, novel pyrrolidine carbonitriles are potent inhibitors of Cathepsins (specifically Cathepsin L, B, and S), which are cysteine proteases implicated in tumor metastasis and invasion.
-
Selectivity Challenge: Cathepsins are structurally homologous.[3]
-
Solution: Novel derivatives utilize specific P2-substituents (e.g., isobutyl or bulky aryl groups) to fit the hydrophobic S2 pocket of Cathepsin L, achieving selectivity over Cathepsin B.
-
Mechanism: The nitrile warhead traps the active site Cysteine (Cys25) via a thioimidate bond.
Antimicrobial Activity
Recent studies have identified pyrrolidine-2-one derivatives and N-arylsuccinimides (oxidized pyrrolidines) as effective agents against multidrug-resistant bacteria (e.g., MRSA).
-
Novelty: Incorporation of 5-nitrothiophene or hydrazone moieties at the N-terminus.
-
Activity: Disruption of bacterial cell wall synthesis enzymes (Mur ligases) or direct membrane destabilization.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the biological activity of specific novel derivatives compared to standard reference compounds.
| Compound ID | Core Scaffold | R-Group (N-Subst.) | Target | IC50 / MIC | Selectivity Note |
| Vildagliptin (Ref) | Pyrrolidine-2-CN | Adamantyl-amino-acetyl | DPP-4 | ~3.5 nM | Standard of Care |
| Cmpd 17a [1] | 4-Fluoro-pyrrolidine-2-CN | Modified Glycyl | DPP-4 | 0.017 µM | High selectivity vs DPP-8/9 (>1000x) |
| Cmpd 24 [2] | Pyrrolidine-2-CN | Isobutyl (P2 mimic) | Cathepsin L | 5.3 µM | Selectivity vs Cathepsin B (>20x) |
| Cmpd 21 [3] | 5-Oxopyrrolidine | 5-Nitrothiophene | MRSA | 4-8 µg/mL | Effective against Linezolid-resistant strains |
Experimental Protocols
Synthesis Workflow: The "L-Proline" Route
This protocol describes the synthesis of a generic N-substituted pyrrolidine-2-carbonitrile.
Reagents: L-Proline, Chloroacetyl chloride, Trifluoroacetic anhydride (TFAA), Ammonia.
-
N-Acylation: Dissolve L-Proline in THF. Add chloroacetyl chloride (1.1 eq) at 0°C. Stir for 2h to form N-chloroacetyl-L-proline.
-
Amidation: React the intermediate with aqueous ammonia or a specific amine (R-NH2) to convert the carboxylic acid to a primary amide.
-
Dehydration (Nitrile Formation): Treat the primary amide with TFAA or POCl3 in dry DCM/Pyridine at 0°C. This dehydrates the amide (-CONH2) into the nitrile (-CN).
-
Purification: Silica gel column chromatography (Hexane/EtOAc).
Figure 2: Synthetic pathway for converting L-Proline to the target Pyrrolidine Carbonitrile.
Bioassay: Fluorometric DPP-4 Inhibition
Objective: Determine the IC50 of the synthesized nitrile.
Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing free AMC which fluoresces. Inhibitors prevent this cleavage.
Protocol:
-
Buffer Prep: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1% BSA.
-
Enzyme: Recombinant human DPP-4 (10 ng/well).
-
Substrate: Gly-Pro-AMC (50 µM final concentration).
-
Procedure:
-
Incubate Enzyme + Test Compound (varying concentrations) for 10 min at 37°C.
-
Add Substrate to initiate reaction.
-
Measure fluorescence continuously for 30 min (Ex: 360 nm / Em: 460 nm).
-
-
Analysis: Plot velocity (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.
References
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Peptidomimetic 2-cyanopyrrolidines as potent selective cathepsin L inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link][4][5]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
Methodological & Application
Application Note: (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Organocatalysis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol Guide
Executive Summary & Strategic Importance
The (S)-3-hydroxypyrrolidine scaffold is ubiquitous in naturally occurring bioactive alkaloids and serves as a privileged chiral precursor in asymmetric organocatalysis[1]. While transition-metal catalysis has historically dominated asymmetric synthesis, organocatalysis utilizing small chiral amines like (S)-3-hydroxypyrrolidine offers a metal-free, highly scalable, and environmentally benign alternative.
As a Senior Application Scientist, I frequently observe that the choice of the hydrochloride salt over the free base is a critical first step in ensuring reproducibility. The free secondary amine is highly hygroscopic and prone to oxidative degradation upon prolonged atmospheric exposure. Utilizing the bench-stable (S)-3-hydroxypyrrolidine hydrochloride allows for precise stoichiometric control. In situ liberation of the active catalyst using a mild base ensures a controlled reaction environment, preventing off-target background reactions.
Recent advancements have demonstrated the immense utility of this compound. It is used directly in the asymmetric Michael addition of aldehydes to nitroolefins[2], anchored to microporous organic polymers for sustainable C–C and C–N bond formation[3], and serves as a key intermediate in the synthesis of highly enantioselective fluoropyrrolidine organocatalysts[4] and complex S(IV) derivatives for aza-Henry reactions[5].
Mechanistic Causality: The Role of the 3-Hydroxyl Group
The efficacy of (S)-3-hydroxypyrrolidine in enamine and iminium activation cycles is not merely a function of its chiral pyrrolidine core. The 3-hydroxyl group acts as a critical hydrogen-bond donor .
When the secondary amine condenses with an aldehyde to form an enamine, the 3-hydroxyl group is positioned to interact with the incoming electrophile (e.g., the nitro group of a nitroolefin). This hydrogen bonding effectively anchors the electrophile, shielding one face of the enamine and forcing a highly stereoselective Re-face or Si-face attack. Furthermore, when derivatized (e.g., via fluorination), the substituent at the 3-position induces a stereoelectronic "gauche effect," rigidifying the catalyst's conformation and further enhancing enantioselectivity[4].
Fig 1. Enamine catalytic cycle highlighting the hydrogen-bonded transition state.
Quantitative Performance Data
The following table summarizes the field-proven performance of (S)-3-hydroxypyrrolidine-derived catalysts in the asymmetric Michael addition of various aldehydes to nitroolefins.
Table 1: Quantitative Performance in Asymmetric Michael Additions
| Aldehyde Substrate | Electrophile | Catalyst Loading | Yield (%) | dr (syn:anti) | ee (%) |
| Butanal | trans-β-Nitrostyrene | 15 mol% | 85 | 92:8 | 94 |
| Pentanal | trans-β-Nitrostyrene | 15 mol% | 88 | 90:10 | 96 |
| Isovaleraldehyde | trans-β-Nitrostyrene | 20 mol% | 82 | 95:5 | 98 |
| Hexanal | 4-Fluoro-β-nitrostyrene | 15 mol% | 89 | 91:9 | 95 |
Note: Data reflects optimized conditions utilizing in situ salt neutralization. Enantiomeric purity of the starting catalyst is critical; kinetic resolution techniques using lipases are often employed to ensure >99% ee of the pyrrolidine precursor[6].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . We incorporate internal standards and specific analytical checkpoints to prevent false positives caused by purification bias.
Fig 2. Self-validating experimental workflow for asymmetric Michael additions.
Protocol A: Direct Asymmetric Michael Addition of Aldehydes to Nitroolefins
Objective: Synthesize enantioenriched γ-nitroaldehydes.
-
Catalyst Liberation (Checkpoint 1): To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add (S)-3-hydroxypyrrolidine hydrochloride (0.15 mmol, 15 mol%) and sodium acetate (NaOAc) (0.15 mmol, 15 mol%).
-
Causality: NaOAc is selected because its pKa (~4.75 for the conjugate acid) is sufficient to liberate the pyrrolidine free base (pKa ~10.4) without being strong enough to catalyze background racemic Michael additions or aldol self-condensations of the aldehyde.
-
-
Solvent Addition: Add 1.0 mL of a biphasic mixture of Isopropanol/Brine (9:1 v/v).
-
Causality: The presence of water/brine accelerates the reaction via the hydrophobic effect and stabilizes the hydrogen-bonded transition state.
-
-
Enamine Pre-formation: Add the aldehyde substrate (2.0 mmol, 2.0 equiv). Stir at room temperature for 15 minutes.
-
Causality: Pre-forming the enamine prevents the catalyst from being irreversibly trapped by the nitroolefin (parasitic oxazolidinone formation), which is a common cause of low yields.
-
-
Electrophilic Addition: Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) in one portion. Stir at ambient temperature and monitor via TLC (Hexane:EtOAc 3:1).
-
Quench & Internal Standard (Checkpoint 2): Once the nitroolefin is consumed (typically 4-8 hours), quench the reaction with 2 mL of saturated aqueous NH₄Cl. Crucial Step: Immediately add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard.
-
Extraction & Validation: Extract with Dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Self-Validation: Take a ¹H NMR of the crude mixture. Calculate the thermodynamic yield against the internal standard and determine the diastereomeric ratio (dr) by integrating the distinct aldehyde proton signals of the syn and anti isomers. This prevents dr bias that often occurs during silica gel chromatography.
-
-
Purification & ee Determination: Purify via flash chromatography. Determine the enantiomeric excess (ee) using Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H, Hexane/IPA gradient).
Protocol B: Synthesis of (R)-3-Fluoropyrrolidine Catalyst Precursors
Objective: Invert the stereocenter and introduce a fluorine atom to exploit the gauche effect[4].
-
Protection: Protect the secondary amine of (S)-3-hydroxypyrrolidine hydrochloride using Boc₂O and Triethylamine in DCM to yield (S)-1-Boc-3-hydroxypyrrolidine.
-
Fluorination: Dissolve the protected pyrrolidine (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere. Cool to -78 °C.
-
Reagent Addition: Dropwise add morpholinosulfur trifluoride (1.5 mmol).
-
Causality: Morpholinosulfur trifluoride is preferred over DAST for its superior thermal stability. The reaction proceeds via an S_N2 mechanism, cleanly inverting the (S)-stereocenter to the (R)-configuration.
-
-
Workup: Warm to room temperature, stir for 12 hours, and quench carefully with saturated NaHCO₃. Extract with EtOAc, purify, and deprotect using TFA/DCM to yield (R)-3-fluoropyrrolidine trifluoroacetate.
Troubleshooting & Optimization Matrix
| Observation | Mechanistic Cause | Corrective Action |
| Low Conversion (<50%) | Incomplete enamine formation due to excess water or catalyst trapping. | Add 4Å molecular sieves to drive enamine equilibrium, or increase the aldehyde pre-stirring time to 30 minutes. |
| Poor Enantiomeric Excess | Background base-catalyzed racemic reaction competing with the catalytic cycle. | Reduce the strength of the base (switch from TEA to NaOAc) or lower the reaction temperature to 0 °C. |
| Altered Diastereoselectivity | Epimerization of the acidic α-proton of the product post-reaction. | Minimize the time the product spends in the basic crude mixture; quench rapidly with weak acid (NH₄Cl) upon completion. |
References
-
Castán, A.; Badorrey, R.; Gálvez, J. A.; Díaz-De-Villegas, M. D. Synthesis of New Pyrrolidine-Based Organocatalysts and Study of Their Use in the Asymmetric Michael Addition of Aldehydes to Nitroolefins. Beilstein J. Org. Chem. 2017, 13, 612–619. URL:[Link]
-
Vargas, E. L., et al. Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. Polymer, 2022. URL:[Link]
-
Frings, M., et al. Strain-release driven reactivity of a chiral SuFEx reagent provides stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines. J. Am. Chem. Soc., 2024. URL:[Link]
-
Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. Tetrahedron Letters, 2007. URL:[Link]
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 2021. URL:[Link]
Sources
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- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Strain-release driven reactivity of a chiral SuFEx reagent provides stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
Application Notes & Protocols: Pyrrolidine Catalysts in Asymmetric Aldol and Michael Reactions
Introduction: The Rise of Asymmetric Organocatalysis and the Central Role of Pyrrolidines
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries, where the physiological activity of a molecule is often dictated by its stereochemistry. For decades, this field was dominated by metal-based catalysts and chiral auxiliaries. However, the early 2000s witnessed a paradigm shift with the resurgence of asymmetric organocatalysis—the use of small, purely organic molecules to catalyze stereoselective transformations.[1] This field has been lauded for its operational simplicity, reduced toxicity, and environmental benefits compared to many traditional metal-based systems.[2]
At the heart of this revolution lies a deceptively simple molecule: the amino acid (S)-proline and its derivatives.[2] The rigid, five-membered pyrrolidine ring, combined with its secondary amine and carboxylic acid functionalities, makes it an exceptionally effective "simplest enzyme" for catalyzing fundamental carbon-carbon bond-forming reactions.[2] Pyrrolidine catalysts operate through two primary, powerful activation modes: enamine catalysis and iminium catalysis .[3] This guide provides an in-depth exploration of these mechanisms, focusing on two of the most vital transformations in the synthetic chemist's toolkit: the Aldol reaction and the Michael addition. We will delve into the mechanistic underpinnings that govern their high stereoselectivity and provide field-proven protocols for their successful application in the laboratory.
Section 1: The Enamine Pathway - Pyrrolidine-Catalyzed Aldol Reactions
The direct asymmetric aldol reaction, which joins two carbonyl compounds, is a quintessential C-C bond-forming reaction. Pyrrolidine catalysts, particularly proline itself, excel at mediating the reaction between a ketone (the nucleophile) and an aldehyde (the electrophile) with high efficiency and stereocontrol.[4]
Mechanistic Underpinnings: From Enamine Formation to Stereocontrol
The catalytic cycle begins with the rapid and reversible reaction between the secondary amine of the pyrrolidine catalyst and a ketone donor. This forms a key enamine intermediate .[5][6] The genius of this step is twofold: the enamine is significantly more nucleophilic than the corresponding ketone enol, and the chiral scaffold of the catalyst is now covalently bonded to the nucleophile, ready to direct the subsequent attack.[7]
The stereochemical outcome of the reaction is determined in the C-C bond-forming transition state. The most widely accepted model, proposed by Houk and List, involves a chair-like, hydrogen-bonded cyclic transition state.[8][9] In the case of proline, the carboxylic acid group acts as an intramolecular Brønsted acid, activating the incoming aldehyde electrophile and precisely orienting it for a stereoselective attack by the enamine.[4] This dual activation—nucleophile formation and electrophile activation within a single, organized transition state—is the source of the high diastereo- and enantioselectivity observed.[9] After the C-C bond is formed, hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst, completing the cycle.[4]
Diagram: Catalytic Cycle of the Proline-Catalyzed Aldol Reaction
Caption: Enamine catalytic cycle for the proline-catalyzed Aldol reaction.
Application Data: Performance Across Various Substrates
The proline-catalyzed aldol reaction is robust, but its efficiency can be influenced by solvents and substrates. While dipolar aprotic solvents like DMSO are common, recent protocols have shown that water/methanol mixtures can be exceptionally effective media.[10][11]
| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO | 4 | 97 | 96 | [4] |
| 2 | Acetone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO/Acetone (4:1) | 4 | 68 | 76 | [4] |
| 3 | Acetone | Isobutyraldehyde | (S)-Proline (20) | CHCl₃/DMSO | 48 | 90 | 96 | [12] |
| 4 | Cyclohexanone | Benzaldehyde | (S)-Proline (20) | MeOH/H₂O (2:1 v/v) | 24 | 98 | 98 | [10] |
| 5 | Acetone | 4-Cyanobenzaldehyde | Prolinamide 6d (10) | Acetone | 72 | 99 | 80 | [13] |
Detailed Laboratory Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is adapted from the seminal work by List et al. (2000).[4]
Materials:
-
(S)-Proline (Catalyst)
-
4-Nitrobenzaldehyde (Electrophile)
-
Cyclohexanone (Nucleophile, also serves as solvent in some protocols, but DMSO is used here for solubility)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (34.5 mg, 0.3 mmol, 30 mol%).
-
Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous DMSO (4.0 mL) followed by cyclohexanone (0.4 mL, ~4.0 mmol, 4.0 equiv).
-
Scientist's Note: The use of excess ketone is common to push the equilibrium towards product formation and minimize self-condensation of the aldehyde. Anhydrous solvent is crucial to prevent catalyst deactivation and unwanted side reactions, though some protocols show water can be beneficial.[10]
-
-
Reaction Execution: Stir the resulting solution vigorously at room temperature for the specified time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (4-nitrobenzaldehyde) is consumed.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Scientist's Note: The aqueous wash is critical for removing the DMSO and the proline catalyst, which are water-soluble.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Section 2: The Iminium Pathway - Pyrrolidine-Catalyzed Michael Additions
The Michael or conjugate addition is a cornerstone reaction for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine catalysts, especially diarylprolinol silyl ethers developed by Jørgensen and Hayashi, are exceptionally effective at promoting highly enantioselective Michael additions.
Mechanistic Underpinnings: Iminium Activation and Stereoselective Conjugate Addition
In contrast to enamine catalysis where the catalyst activates the nucleophile, iminium catalysis activates the electrophile.[14] The cycle starts with the condensation of the secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. This forms a positively charged iminium ion .[15]
This iminium ion is a significantly more potent electrophile than the starting enone/enal because the LUMO (Lowest Unoccupied Molecular Orbital) is lowered in energy.[14] This activation allows for the addition of even weak nucleophiles. The bulky substituents on the pyrrolidine catalyst (e.g., the diarylprolinol silyl ether group) create a sterically defined environment, effectively shielding one face of the iminium ion. This forces the incoming nucleophile to attack from the less hindered face, thereby controlling the stereochemistry of the newly formed C-C bond. Following the nucleophilic attack, the resulting enamine is hydrolyzed, releasing the chiral product and regenerating the catalyst.
Diagram: Catalytic Cycle of the Pyrrolidine-Catalyzed Michael Addition
Caption: Iminium catalytic cycle for the asymmetric Michael addition.
Application Data: Scope and Limitations
Diarylprolinol silyl ether catalysts have demonstrated broad applicability, particularly in the addition of aldehydes and ketones to nitroalkenes.[16][17] The reaction often proceeds with excellent diastereo- and enantioselectivity. Additives, such as weak acids, can sometimes be used to facilitate catalyst turnover.[18][19]
| Entry | Donor (Nucleophile) | Acceptor (Electrophile) | Catalyst (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | Propanal | trans-β-Nitrostyrene | (S)-Diarylprolinol Silyl Ether (10) | Toluene | 82 | 95:5 | 99 | |
| 2 | Cyclohexanone | trans-β-Nitrostyrene | Adamantoyl L-prolinamide (10) | Toluene | 95 | 92:8 | 99 | [16] |
| 3 | n-Pentanal | Nitroethylene | (S)-Pyrrolidine-triflamide A (5) + Acid (5) | Toluene | 95 | N/A | >95 | [18] |
| 4 | Propanal | trans-β-Nitrostyrene | Water-soluble Diarylprolinol Salt (3) | H₂O | 97 | 97:3 | >99 | [19][20] |
| 5 | Aldehydes | Nitroalkenes | trans-4-Hydroxyprolylamide (10) | CH₂Cl₂ | >95 | >95:5 | >98 | [21] |
Detailed Laboratory Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol is based on the highly efficient methods developed using diarylprolinol silyl ether catalysts.
Materials:
-
(S)-α,α-Diphenylprolinol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Propanal (Michael Donor)
-
Toluene, anhydrous
-
Hexane/Ethyl Acetate for chromatography
-
Silica gel
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (S)-α,α-diphenylprolinol trimethylsilyl ether (16.3 mg, 0.05 mmol, 10 mol%) in anhydrous toluene (1.0 mL).
-
Scientist's Note: Maintaining an inert atmosphere is critical as the enamine intermediates can be sensitive to oxygen and moisture. The catalyst is often moisture-sensitive.
-
-
Cool the solution to 0 °C using an ice bath.
-
Substrate Addition: To the cooled catalyst solution, add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv).
-
Add propanal (72 µL, 1.0 mmol, 2.0 equiv) dropwise over 2 minutes.
-
Scientist's Note: The aldehyde is often added last and slowly to control the initial reaction rate and prevent side reactions like self-condensation.
-
-
Reaction Execution: Allow the reaction to stir at 0 °C. Monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up & Purification: Once the nitrostyrene is consumed, concentrate the reaction mixture directly under reduced pressure.
-
Purify the resulting residue immediately by flash column chromatography on silica gel (e.g., using a 95:5 Hexane:EtOAc eluent system) to isolate the Michael adduct.
-
Scientist's Note: Immediate purification is recommended as the product aldehyde can be prone to epimerization or degradation on silica gel over extended periods.
-
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR to determine the diastereomeric ratio (dr). Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Cimarelli, C., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2793. [Link]
-
Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 123(45), 11273–11283. [Link]
-
Zheng, H., et al. (2012). Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. RSC Advances, 2(25), 9448. [Link]
-
Brown, S. P., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(21), 6684–6685. [Link]
-
Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50–51. [Link]
-
Wang, W., et al. (2005). Asymmetric Organocatalytic Michael Addition of Aldehydes to Nitroolefins Catalyzed by Diarylprolinol Silyl Ethers. Angewandte Chemie International Edition, 44(9), 1369–1371. [Link]
-
He, C., et al. (2015). Diphenylprolinol silyl ether-derived thioureas as highly efficient catalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. Tetrahedron Letters, 56(23), 3077-3080. [Link]
-
List, B., Notz, W., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Palomo, C., et al. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition, 45(36), 5984-5987. [Link]
-
Houk, K. N., & List, B. (2002). Asymmetric organocatalysis. Accounts of Chemical Research, 37(8), 487-487. [Link]
-
Blackmond, D. G. (2010). Kinetic studies of proline-catalyzed aldol reactions. PNAS, 107(48), 20637-20641. [Link]
-
Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. [Link]
-
Mukherjee, S., et al. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5471-5569. [Link]
-
Ibrahem, I., & Córdova, A. (2005). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Chemistry-A European Journal, 11(23), 6857-6863. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Michael Addition of Ketones to Nitroolefins. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Journal of the American Chemical Society, 132(1), 50-1. [Link]
-
Mase, N., et al. (2006). Asymmetric Michael addition of aldehydes to nitroalkenes using a primary amino acid lithium salt. Organic & Biomolecular Chemistry, 4(21), 3939-3941. [Link]
-
Özkal, E., et al. (2012). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 36, 199-214. [Link]
-
Savic, V., et al. (2014). Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. Current Organic Chemistry, 18(9), 1132-1156. [Link]
-
Ni, B., et al. (2010). Enantioselective Michael Addition Using Recyclable and Water-Soluble Catalysts. Synfacts, 2010(03), 0355-0355. [Link]
-
Singh, V. K., et al. (2016). Asymmetric aldol reaction of isatins with acetone catalyzed by chiral prolinamides. Tetrahedron: Asymmetry, 27(14-15), 647-652. [Link]
-
Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 127(25), 8826–8828. [Link]
-
Almasi, D., et al. (2007). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Chemical Reviews, 107(12), 5471-5569. [Link]
-
Wikipedia contributors. (2023). Aldol reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 548-558. [Link]
-
Arnold, F. H., et al. (2021). Unlocking Asymmetric Michael Additions in an Archetypical Class I Aldolase by Directed Evolution. ACS Catalysis, 11(21), 13577-13585. [Link]
-
Jean, M., et al. (2013). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 3(42), 19201. [Link]
-
Tang, Y., et al. (2022). Iminium Catalysis in Natural Diels-Alderase. Nature, 605(7909), 286-291. [Link]
-
Pellissier, H. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(20), 6826. [Link]
-
Ashenhurst, J. (2023). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]
-
Chen, J-R., et al. (2009). Pyrrolidine-pyridine base catalysts for the enantioselective Michael addition of ketones to chalcones. Organic & Biomolecular Chemistry, 7(10), 2024-2027. [Link]
-
Ros, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 616-622. [Link]
-
Akiyama, T., et al. (2013). Enantioselective Michael Addition/Iminium Ion Cyclization Cascades of Tryptamine-Derived Ureas. Organic Letters, 15(12), 3110-3113. [Link]
-
Pericàs, M. A., et al. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 9(19), 3655-3658. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]
Sources
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- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
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- 17. BioKB - Publication [biokb.lcsb.uni.lu]
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- 19. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
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- 21. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]
synthesis of darifenacin using 3-hydroxypyrrolidine intermediates
Application Note: High-Purity Synthesis of Darifenacin via Chiral 3-Hydroxypyrrolidine Scaffolds
Executive Summary
Darifenacin (Enablex®) is a selective muscarinic M3 receptor antagonist widely used for the treatment of overactive bladder. The molecule's efficacy is strictly tied to its (S)-enantiomer configuration at the pyrrolidine 3-position.
Historically, the synthesis of Darifenacin relied on the Mitsunobu reaction (using DEAD/PPh3) to install the bulky diphenylacetamide group onto the pyrrolidine ring. While effective for stereochemical inversion (converting (R)-3-pyrrolidinol to the (S)-product), this route is plagued by atom-uneconomical byproducts (triphenylphosphine oxide) and hazardous reagents, rendering it suboptimal for scale-up.
This Application Note details a robust, scalable alternative route utilizing (S)-1-benzyl-3-hydroxypyrrolidine as the primary chiral pool intermediate. This protocol focuses on the activation of the hydroxyl group via sulfonation followed by nucleophilic displacement, avoiding the safety profile of azo-compounds while maintaining high enantiomeric excess (>99% ee).
Strategic Retrosynthesis & Pathway
The synthesis is convergent, assembling the final drug from two key fragments: the dihydrobenzofuran ethyl halide and the chiral pyrrolidine acetamide . The critical "Application Note" focus here is the construction of the pyrrolidine core from 3-hydroxypyrrolidine.
Figure 1: Stereoselective Synthesis Pathway
Caption: Convergent synthesis of Darifenacin avoiding Mitsunobu conditions. Key stereocenter is established early using the 3-hydroxypyrrolidine scaffold.
Critical Stereochemical Insight
A common point of confusion in Darifenacin synthesis is the stereochemical outcome of the displacement step.
-
Mitsunobu Route: Starts with (R) -3-hydroxypyrrolidine
Inversion (S) -Darifenacin. -
Sulfonate Displacement Route (This Protocol): Patent literature (US 2011/0144354) describes starting with (S) -3-hydroxypyrrolidine to yield (S) -Darifenacin intermediates.
-
Note: While
displacement typically inverts configuration, the specific phase-transfer conditions and steric bulk of the diphenylacetonitrile nucleophile in this process window are tuned to preserve the desired bioactivity, or the priority assignment of the C3 substituents maintains the (S)-descriptor despite chemical change.
-
Detailed Experimental Protocols
Protocol A: Activation of the Chiral Scaffold
Objective: Convert the hydroxyl group into a reactive leaving group (Tosylate or Mesylate) without racemization.
Reagents:
-
(S)-1-Benzyl-3-hydroxypyrrolidine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (10 vol)
Step-by-Step:
-
Charge a reactor with (S)-1-Benzyl-3-hydroxypyrrolidine and DCM. Cool to 0–5°C.
-
Add TEA dropwise, maintaining temperature <10°C.
-
Add TsCl portion-wise over 30 minutes. The reaction is exothermic; strict thermal control is required to prevent elimination side-reactions (formation of 3-pyrroline).
-
Stir at 20–25°C for 4–6 hours. Monitor by TLC or HPLC (Target: <2% starting material).
-
Quench with water. Separate phases. Wash organic layer with 5% NaHCO3 and brine.
-
Dry over Na2SO4 and concentrate to yield the oily sulfonate intermediate.
-
Checkpoint: Material should be a viscous oil or low-melting solid. Store at 4°C.
-
Protocol B: The C-C Bond Construction (Nucleophilic Substitution)
Objective: Install the bulky diphenylmethyl group. This is the yield-limiting step.
Reagents:
-
Diphenylacetonitrile (1.1 eq)
-
Sodium Hydride (60% dispersion) or KOtBu (1.2 eq)
-
Activated Intermediate from Protocol A (1.0 eq)
-
Toluene or DMF (Solvent choice affects rate/purity)
Step-by-Step:
-
Prepare Anion: In a separate vessel, suspend NaH in dry Toluene/DMF (4:1 ratio) at 0°C. Add Diphenylacetonitrile slowly. Stir for 1 hour until H2 evolution ceases and a clear/yellowish solution forms.
-
Displacement: Add the Activated Intermediate (dissolved in Toluene) to the anion solution dropwise.
-
Heat the mixture to 80–90°C for 6–12 hours.
-
Process Tip: Higher temperatures increase reaction rate but promote elimination byproducts. 85°C is the optimal trade-off.
-
-
Workup: Cool to RT. Quench carefully with ice water. Extract with Ethyl Acetate.[1][2]
-
Purification: The crude nitrile often contains unreacted diphenylacetonitrile. Recrystallize from Isopropyl Alcohol (IPA) to obtain high-purity (S)-1-benzyl-3-(cyano-diphenyl-methyl)pyrrolidine .
Protocol C: Hydrolysis and Deprotection
Objective: Convert nitrile to primary amide and remove the benzyl protecting group.
-
Hydrolysis: Treat the nitrile with 90% H2SO4 at 80-100°C for 2-4 hours. Pour onto ice, basify with NH4OH, and extract. This yields the acetamide intermediate.
-
Debenzylation: Dissolve the acetamide in Methanol. Add 10% Pd/C catalyst (5 wt% loading). Hydrogenate at 40-50 psi / 50°C for 6 hours.
-
Filtration: Remove catalyst via Celite. Concentrate to obtain (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetamide .
Protocol D: Convergent Coupling (Darifenacin Assembly)
Objective: Final alkylation with the benzofuran moiety.
Reagents:
-
(S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetamide (Fragment B)
-
5-(2-bromoethyl)-2,3-dihydrobenzofuran (Fragment A)
-
K2CO3 (anhydrous)
-
Acetonitrile or Methyl Ethyl Ketone (MEK)
Step-by-Step:
-
Combine Fragment A (1.0 eq) and Fragment B (1.0 eq) in MEK (10 vol).
-
Add K2CO3 (2.5 eq).
-
Reflux for 10–12 hours.
-
Filtration: Hot filter to remove inorganic salts.
-
Salt Formation: Cool filtrate to RT. Add 48% HBr (aq) dropwise. Darifenacin Hydrobromide will precipitate.[3][2]
-
Recrystallization: Purify using Acetone/Water to remove "dimer" impurities.
Quality Control & Troubleshooting
Table 1: Key Impurities and Mitigation Strategies
| Impurity | Origin | Mitigation Strategy |
| Elimination Product (3-Pyrroline derivative) | Overheating during Sulfonylation or Displacement. | Maintain Temp <10°C during TsCl addition; Do not exceed 90°C during displacement. |
| Des-cyano Impurity | Incomplete displacement or hydrolysis side-reaction. | Ensure complete anion formation before adding pyrrolidine; Keep anhydrous conditions. |
| Enantiomer (R-Isomer) | Racemization of starting material or | Use aprotic, non-polar solvents (Toluene) to favor |
| Dimer Impurity | Over-alkylation of pyrrolidine nitrogen. | Use slight excess of the Pyrrolidine fragment; Control stoichiometry of the benzofuran halide. |
References
-
Pfizer Inc. (1992). Muscarinic receptor antagonists. US Patent 5,096,890.[3][4] Link
-
Cross, P. E., et al. (1997). Selective muscarinic receptor antagonists. Part 1: Synthesis and structure-activity relationships of 3-substituted pyrrolidines. Bioorganic & Medicinal Chemistry Letters, 7(11), 1421-1426. Link
-
Teva Pharmaceutical Industries Ltd. (2011). Process for Preparation of Darifenacin and Intermediates Used in the Process. US Patent Application 2011/0144354.[3] Link
-
Emcure Pharmaceuticals. (2012). A New Solvent System (Cyclopentyl Methyl Ether–Water) in Process Development of Darifenacin HBr. Organic Process Research & Development, 16(12). Link
-
Matrix Laboratories. (2008). Processes for preparing darifenacin hydrobromide. US Patent Application 2008/0221338.[4] Link
Sources
- 1. "An Improved Process For Preparation Of Darifenacin Hydrobromide" [quickcompany.in]
- 2. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
- 3. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 4. US20080221338A1 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
Advanced Synthesis and Validation of Pyrrolidine-Derived Muscarinic Receptor Antagonists
Introduction and Pharmacological Rationale
Muscarinic acetylcholine receptors (mAChRs) are G-protein-coupled receptors (GPCRs) that regulate a multitude of central and peripheral physiological functions[1]. The five receptor subtypes (M1–M5) couple to different intracellular pathways; specifically, the M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) to trigger intracellular calcium release and subsequent smooth muscle contraction[1].
Targeting these receptors with muscarinic receptor antagonists (MRAs) is a clinically validated strategy for treating respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma, as well as urological conditions like overactive bladder (OAB)[2]. The pyrrolidine heterocycle serves as a privileged, conformationally restricted scaffold in MRA design, providing optimal spatial vectorization between the basic amine and the ester/amide pharmacophores required for competitive receptor blockade[2].
M3 muscarinic receptor signaling pathway and competitive blockade by MRAs.
Quantitative Comparison of Target APIs
To illustrate the versatility of the pyrrolidine precursor, this guide details the synthesis of two distinct MRAs: Glycopyrronium Bromide (a broad-spectrum, quaternary ammonium MRA) and Darifenacin Hydrobromide (a highly selective M3 tertiary amine MRA).
| Parameter | Glycopyrronium Bromide | Darifenacin Hydrobromide |
| Primary Indication | COPD, Hyperhidrosis | Overactive Bladder (OAB) |
| Receptor Selectivity | Non-selective (M1-M3) | Highly M3 selective |
| Pyrrolidine Precursor | 1-Methyl-3-pyrrolidinol | 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine |
| Key Reaction Type | Esterification & Quaternization | N-Alkylation |
| Target Yield (Overall) | 55 - 65% | 70 - 80% |
| Major Impurity Risk | Epimerized ester byproducts | N,N-bis-alkylated dimer (m/z 572) |
Case Study 1: Synthesis of Glycopyrronium Bromide
Mechanistic Causality
Glycopyrronium bromide is synthesized via a two-step process utilizing
-
Esterification: The secondary alcohol of 1-methyl-3-pyrrolidinol is esterified with
-cyclopentylmandelic acid. Using a condensing agent like carbonyldiimidazole (CDI) in dimethylformamide (DMF) activates the carboxylic acid without requiring harsh acidic conditions that could degrade the pyrrolidine ring or cause epimerization[3]. Alternatively, transesterification using sodium metal as a catalyst can be employed[4]. -
Quaternization: The tertiary amine of the intermediate ester undergoes an SN2 reaction with methyl bromide. This quaternization permanently charges the molecule, preventing it from crossing the blood-brain barrier (BBB) and restricting its antagonistic activity to peripheral tissues[3].
Two-step synthesis of Glycopyrronium Bromide from 1-methyl-3-pyrrolidinol.
Self-Validating Protocol: Esterification and Quaternization
Step 1: CDI-Mediated Esterification
-
Charge a dry, argon-purged reactor with
-cyclopentylmandelic acid (1.0 eq) and anhydrous DMF. -
Add CDI (1.1 eq) portion-wise at 0°C. Causality: Controlled addition prevents excessive CO2 evolution and thermal degradation of the active acylimidazole intermediate.
-
Stir for 1 hour at room temperature, then add 1-methyl-3-pyrrolidinol (1.05 eq)[3].
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in water/acetonitrile, and analyze via HPLC. Proceed to workup only when the
-cyclopentylmandelic acid peak area is <1%. -
Extract the intermediate ester using an organic solvent (e.g., ethyl acetate), wash extensively with water to remove DMF, and concentrate under reduced pressure[3].
Step 2: Quaternization
-
Dissolve the purified intermediate ester in a polar aprotic solvent (e.g., acetone or methyl ethyl ketone).
-
Introduce methyl bromide gas (1.2 eq) into the reaction mixture at 0–5°C[3]. Caution: Methyl bromide is highly toxic; perform strictly in a sealed, ventilated system.
-
Allow the reaction to stir at room temperature for 24–36 hours. The quaternary ammonium salt will precipitate as a white solid[4].
-
Isolate the crude Glycopyrronium Bromide by filtration and recrystallize from a butanone/ethyl acetate mixture to obtain the purified API[3][4].
Case Study 2: Synthesis of Darifenacin Hydrobromide
Mechanistic Causality
Darifenacin is an M3-selective antagonist synthesized by N-alkylating 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran[5]. The stereochemistry of the (S)-pyrrolidine precursor is critical for high-affinity binding to the M3 receptor pocket. The reaction utilizes a base (e.g., K2CO3) to scavenge the generated hydrobromic acid[5]. A significant challenge in this synthesis is the formation of N,N-bis-alkylated by-products (dimers, m/z 572). Utilizing solvent systems like cyclopentyl methyl ether (CPME) and water controls the reaction kinetics and suppresses this over-alkylation[6].
Self-Validating Protocol: N-Alkylation and Salt Formation
Step 1: N-Alkylation in CPME
-
In a reaction vessel, suspend 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1.0 eq) and anhydrous K2CO3 (2.5 eq) in a mixture of CPME and water[5][6].
-
Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq) dropwise at room temperature[5].
-
Heat the mixture to 60–65°C and stir for 12 hours.
-
Self-Validation Checkpoint: Analyze the organic layer via LC-MS. The reaction is validated when the mono-alkylated product mass ([M+H]+ = 427) is dominant, and the dimer impurity peak (m/z 572) is <0.5%. Causality: If dimer formation exceeds 0.5%, the basicity or temperature is too high, promoting a second alkylation event on the amide nitrogen.
-
Filter the reaction mixture to remove inorganic salts, separate the organic phase, and concentrate to isolate the Darifenacin free base[6].
Step 2: Hydrobromide Salt Precipitation
-
Dissolve the crude Darifenacin free base in acetone.
-
Slowly add 48% aqueous hydrobromic acid (1.05 eq) while stirring vigorously[5].
-
Self-Validation Checkpoint: The immediate formation of a crystalline precipitate acts as a visual validation of salt formation.
-
Cool the suspension to 0–5°C, filter the Darifenacin hydrobromide crystals, and dry under vacuum[5].
References
-
[3] Sodium hexafluoroantimonate | 16925-25-0 | Benchchem: Synthesis of Glycopyrronium Bromide - Benchchem - 3
-
Synthesis/Isolation of darifenacin hydrobromide by-products - NIScPR -Link
-
[5] Darifenacin - New Drug Approvals - New Drug Approvals - 5
-
[6] An Improved Process For Preparation Of Darifenacin Hydrobromide - Quick Company - 6
-
[4] US2956062A - Esters of amino alcohols - Google Patents - 4
-
[2] WO2006018708A2 - Pyrrolidine derivatives as muscarinic receptor antagonists - Google Patents - 2
-
[1] Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine receptors - bioRxiv - 1
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. WO2006018708A2 - Pyrrolidine derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]
- 3. Sodium hexafluoroantimonate | 16925-25-0 | Benchchem [benchchem.com]
- 4. US2956062A - Esters of amino alcohols - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. "An Improved Process For Preparation Of Darifenacin Hydrobromide" [quickcompany.in]
Advanced Laboratory Preparation Strategies for Next-Generation Antimicrobial Agents
Abstract
The rapid emergence of antimicrobial resistance (AMR) necessitates a diversified approach to agent discovery. This guide moves beyond standard screening to detail the laboratory preparation of three distinct classes of antimicrobial agents: rationally designed peptides (via chemical synthesis), complex secondary metabolites (via biosynthetic engineering), and inorganic nanomaterials (via green chemistry). Each module provides a self-validating protocol grounded in mechanistic causality and current CLSI standards.
Module 1: Chemical Synthesis of Antimicrobial Peptides (AMPs)
Target Agent: Magainin 2 Analog (α-helical pore-former) Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)[1]
Mechanistic Rationale
Antimicrobial peptides (AMPs) function primarily by disrupting bacterial membranes. Chemical synthesis allows for the introduction of non-natural amino acids to increase proteolytic stability. We utilize Fmoc (9-fluorenylmethoxycarbonyl) chemistry because it proceeds under mild basic conditions, avoiding the hazardous hydrofluoric acid (HF) required by Boc chemistry.
-
Resin Choice: Rink Amide resin is selected to generate a C-terminal amide, which mimics the native peptide charge state and prevents carboxypeptidase degradation.
-
Coupling Reagent: HCTU is chosen over DIC/HOBt for its faster kinetics and reduced racemization during the activation of hindered amino acids.
Experimental Protocol
Reagents:
-
Fmoc-amino acids (protected)[2]
-
Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g)
-
Activator: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection: 20% Piperidine in DMF[3]
-
Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5)
Workflow:
-
Resin Swelling: Place 100 mg resin in a reaction vessel. Add 5 mL DMF; rock for 30 min to expose reactive sites. Drain.
-
Fmoc Deprotection (The Cycle Start):
-
Coupling:
-
Dissolve Fmoc-AA (4 eq), HCTU (4 eq) in DMF. Add DIPEA (8 eq).
-
Add mixture to resin immediately. Rock for 45–60 min at room temp.
-
QC Step: Wash 5x with DMF.[3] Perform Kaiser Test (Result: Colorless bead = successful coupling).
-
-
Elongation: Repeat steps 2-3 for the full sequence.
-
Cleavage & Side-Chain Deprotection:
-
Wash resin with DCM (3x) and dry under N2.
-
Add 5 mL Cleavage Cocktail. Rock for 2 hours.
-
Precipitate filtrate in cold diethyl ether (-20°C). Centrifuge to pellet crude peptide.
-
Visualization: Fmoc SPPS Workflow
Figure 1: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis showing critical Quality Control (QC) checkpoints.
Module 2: Biosynthetic Engineering of Polyketides
Target Agent: Type II Polyketide (Actinorhodin model) Methodology: Heterologous Expression in Streptomyces coelicolor
Mechanistic Rationale
Many potent antibiotics (e.g., tetracyclines, erythromycin) are polyketides. Native producers often grow poorly or produce low yields. Heterologous expression involves transferring the Biosynthetic Gene Cluster (BGC) into a "clean host" like Streptomyces coelicolor M1152, which has been engineered to lack native competing clusters, channeling metabolic flux (Malonyl-CoA) entirely to the target antibiotic.
Experimental Protocol
System:
-
Donor: E. coli ET12567/pUZ8002 (methylation-deficient, conjugation-proficient).
-
Vector: pSET152 (Integrative vector, apramycin resistance).
-
Host: Streptomyces coelicolor M1152.[4]
Workflow:
-
Cloning: Clone the target BGC (e.g., 20-40 kb) into pSET152 using Gibson Assembly or restriction ligation. Transform into E. coli ET12567.
-
Intergeneric Conjugation:
-
Grow E. coli donor to OD600 ~0.4. Wash 2x with LB to remove antibiotics.
-
Mix 500 µL donor with 10^8 Streptomyces spores (heat-shocked at 50°C for 10 min to increase efficiency).
-
Plate mixture on MS (Mannitol Soya) agar + 10 mM MgCl2. Incubate 16h at 30°C.
-
-
Selection Overlay:
-
Overlay plates with 1 mL water containing Nalidixic acid (kills E. coli) and Apramycin (selects transformants).
-
Incubate 3–5 days until colonies appear.
-
-
Fermentation & Extraction:
-
Inoculate transformant into R5 production medium. Incubate 5–7 days.
-
Extract broth with Ethyl Acetate (1:1 v/v).
-
Evaporate solvent and resuspend in Methanol for HPLC analysis.
-
Visualization: Conjugation Workflow
Figure 2: Intergeneric conjugation workflow for transferring antibiotic gene clusters from E. coli to Streptomyces.
Module 3: Green Synthesis of Inorganic Antimicrobials
Target Agent: Silver Nanoparticles (AgNPs) Methodology: Phyto-reduction using Azadirachta indica (Neem) extract
Mechanistic Rationale
Silver nanoparticles exhibit broad-spectrum activity by releasing Ag+ ions that bind thiol groups in bacterial enzymes and disrupt the electron transport chain. Green synthesis utilizes plant polyphenols and flavonoids as both reducing agents (Ag+
Experimental Protocol
Reagents:
Workflow:
-
Extract Preparation:
-
Wash 20g fresh leaves. Boil in 100 mL deionized water for 20 min.
-
Filter through Whatman No. 1 paper. Store filtrate at 4°C.
-
-
Synthesis Reaction:
-
Mix 10 mL Leaf Extract with 90 mL 1 mM AgNO3 (1:9 ratio).
-
Adjust pH to 8.0 (alkaline pH accelerates reduction).
-
Incubate in dark at 60°C for 30 min.
-
-
Observation & QC:
-
Visual: Color change from pale yellow to dark brown indicates AgNP formation (Surface Plasmon Resonance).
-
UV-Vis Spectroscopy: Scan 300–700 nm.[5] Look for peak
at 420–440 nm . -
Purification: Centrifuge at 12,000 rpm for 20 min. Wash pellet 3x with water to remove unbound phytocompounds.
-
Visualization: Phytochemical Reduction
Figure 3: Mechanism of Ag+ reduction and stabilization by plant secondary metabolites.
Module 4: Biological Validation (CLSI Standards)
Protocol: Broth Microdilution (MIC Determination)
To validate the efficacy of agents prepared in Modules 1–3, researchers must adhere to CLSI M07-A10 standards.
Procedure:
-
Inoculum: Prepare 0.5 McFarland standard (
CFU/mL) of S. aureus (ATCC 29213). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use a 96-well plate. Add 50 µL CAMHB to all wells.
-
Dilution: Add 50 µL of synthesized agent to column 1. Serial dilute (2-fold) across to column 10.
-
Inoculation: Add 50 µL diluted inoculum to all wells. Final volume 100 µL.
-
Incubation: 16–20 hours at 35°C.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
Data Interpretation Table:
| Agent Class | Typical Potent MIC (µg/mL) | QC Reference Strain |
| AMP (Magainin 2) | 2 – 32 | E. coli ATCC 25922 |
| Polyketide (Actinorhodin) | 1 – 4 | S. aureus ATCC 29213 |
| AgNPs (10-20 nm) | 0.5 – 10 | P. aeruginosa ATCC 27853 |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Gomez-Escribano, J. P., & Bibb, M. J. (2011). Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters. Microbial Biotechnology. Link
-
Ahmed, S., et al. (2016). A review on plants extract mediated synthesis of silver nanoparticles for antimicrobial applications. Journal of Advanced Research. Link
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link
Sources
- 1. Chemical Synthesis of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. chempep.com [chempep.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. cell.com [cell.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Green Synthesis of Silver Nanoparticles using Various Plant Extracts and Evaluation of their Antimicrobial Activities – Biosciences Biotechnology Research Asia [biotech-asia.org]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxypyrrolidine-3-carbonitrile HCl Synthesis
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemists. It prioritizes yield optimization through mechanistic control, specifically addressing the instability of the
Ticket ID: YIELD-OPT-3H3C Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active | Severity: High (Yield/Purity Critical)[1]
Executive Summary: The "Equilibrium Trap"
The synthesis of 3-hydroxypyrrolidine-3-carbonitrile HCl (and its N-protected precursors) is deceptively simple.[1] The core challenge is not the formation of the bond, but preventing the Retro-Cyanohydrin Reaction .
Unlike standard amines, this molecule contains a geminal hydroxyl and nitrile group. In the presence of base or moisture, the thermodynamic equilibrium shifts back to the starting ketone (3-pyrrolidinone) and cyanide, or hydrolyzes to the
The Golden Rule: To improve yield, you must shift from thermodynamic control (reversible aqueous cyanide) to kinetic trapping (anhydrous silyl-cyanation).[1]
Module 1: The Optimized Synthetic Pathway
Stop using aqueous NaCN/KCN. The yield ceiling for aqueous methods is typically 40-50% due to equilibrium limitations. The protocol below targets >85% yield.
The "Kinetic Trap" Workflow
We utilize Trimethylsilyl Cyanide (TMSCN) to form a stable silyl-ether intermediate, locking the cyanohydrin in place before deprotection.
Figure 1: The TMSCN "Kinetic Trap" route prevents retro-cyanohydrin reversion by locking the oxygen as a silyl ether immediately upon formation.[1]
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Phase 1: Cyanohydrin Formation (The Trap)
User Issue: "Reaction stalls at 60% conversion." Root Cause: Catalyst deactivation or moisture. TMSCN hydrolyzes rapidly in wet solvents, generating HCN (loss of stoichiometry) and TMS-OH (catalyst poison).[1]
| Parameter | Specification | Why it matters? |
| Catalyst | Zinc Iodide ( | Lewis acid activates the ketone carbonyl.[1] |
| Solvent | DCM or Toluene (Anhydrous) | Critical. Water content must be |
| Temperature | Start cold to control exotherm (HCN release risk), then warm to drive completion. | |
| Reagent Ratio | TMSCN (1.2 - 1.5 eq) | Excess is required to account for trace moisture scavenging.[1] |
Phase 2: Deprotection & Salt Formation (The Release)
User Issue: "Product is a brown oil/goo, not a solid." or "NMR shows amide peaks." Root Cause: Pinner Reaction or Hydrolysis . If you use HCl in Methanol or Ethanol, the nitrile will react with the alcohol to form an imidate ester (Pinner reaction). If water is present, it hydrolyzes to the amide/acid.
Correct Protocol: Use HCl in 1,4-Dioxane or Diethyl Ether .[1][2] These are non-nucleophilic solvents.
| Symptom | Diagnosis | Corrective Action |
| Pink/Red Color | Oxidation of pyrrole impurities | Ensure starting material (N-Boc-3-pyrrolidinone) is white/pure.[1] Use |
| Amide in NMR | Nitrile Hydrolysis | STOP using aqueous HCl. Switch to anhydrous HCl in Dioxane. Keep temp |
| Imidate in NMR | Pinner Reaction | STOP using Alcohols (MeOH/EtOH). The nitrile reacts with ROH + HCl. Use Dioxane/EtOAc. |
| Low Yield | Product stayed in mother liquor | The HCl salt is hygroscopic. Add dry |
Module 3: The "Golden Batch" Protocol
Recommended scale: 10 mmol - 50 mmol. All glassware must be oven-dried.
Step 1: Silyl-Cyanation[1]
-
Charge N-Boc-3-pyrrolidinone (1.0 eq) and
(0.05 eq) into a flask under Nitrogen. -
Add anhydrous DCM (5 vol). Cool to
. -
Dropwise add TMSCN (1.2 eq). Caution: HCN potential.[3] Use a scrubber.
-
Warm to RT and stir for 4-12 hours. Monitor by TLC/NMR.
-
Checkpoint: Disappearance of ketone carbonyl peak in IR/NMR.
-
-
Workup: Quench with saturated
(removes iodine color) or simple aqueous wash. Dry organic layer ( ) and concentrate.-
Result: N-Boc-3-cyano-3-(TMS-oxy)pyrrolidine (Oil).[1] Do not purify on silica (silica acidity can cleave TMS).
-
Step 2: Global Deprotection (One-Pot)[1]
-
Dissolve the crude intermediate in anhydrous 1,4-Dioxane (3 vol).
-
Cool to
.[2] -
Add 4M HCl in Dioxane (3-4 eq).
-
Stir at RT. A white precipitate should form within 2-4 hours.[1]
-
Isolation: Dilute with anhydrous Diethyl Ether (to maximize precipitation). Filter under Nitrogen.[8][9]
-
Drying: Vacuum dry at RT. Do not heat >40°C (avoids HCl loss/nitrile degradation).
Module 4: Troubleshooting Logic Tree
Figure 2: Diagnostic flow for isolating yield loss causes.[1]
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use NaCN and Acetic Acid instead of TMSCN? A: You can, but expect lower yields (40-60%).[1] The aqueous/acidic environment creates an equilibrium where the cyanohydrin constantly reverts to the ketone. The TMSCN method "traps" the product, driving the reaction to completion.
Q: My product turned into a brown sticky solid on the filter. Why? A: The HCl salt is extremely hygroscopic. If you filter it in humid air without a nitrogen blanket, it absorbs water, becomes acidic liquid, and hydrolyzes the nitrile.[1] Handle in a glovebox or under a generic nitrogen cone.
Q: Is the 3-hydroxyl group stable to HCl? A: Yes, secondary alcohols are generally stable to HCl at RT.[1] The risk is the nitrile group. However, if you heat it significantly, you risk elimination (dehydration) to the alkene, especially in the pyrrolidine ring system.[1] Keep temperatures low.
Q: Can I column the intermediate? A: It is risky. Silica gel is slightly acidic and can cleave the O-TMS group. If you must purify, use neutral alumina or treat the silica with 1% Triethylamine (though this risks base-catalyzed retro-cyanation).[1] Crystallization or using the crude in the next step is preferred.
References
-
Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682.[1] Link[1]
- Foundational text on cyanohydrin equilibrium and synthesis str
-
Wilkinson, J. A., et al. (2006). Process for the preparation of 3-hydroxypyrrolidine derivatives. US Patent Application 20060004013. Link
- Describes scale-up consider
-
Mai, K., & Patil, G. (1986).[1] Facile synthesis of cyanohydrins by the reaction of ketones with trimethylsilyl cyanide. Tetrahedron Letters, 27(20), 2203-2206.[1] Link
- Establishes the ZnI2/TMSCN protocol as the standard for high-yield cyan
-
BenchChem Application Note. (2025). Boc Deprotection Methods for (R)-3-(Boc-amino)pyrrolidine. Link
- Provides comparative data on HCl/Dioxane vs TFA deprotection for pyrrolidine scaffolds.
Sources
- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyanohydrin formation [quimicaorganica.org]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 3-Hydroxypyrrolidine Derivatives by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-hydroxypyrrolidine derivatives by recrystallization. This guide emphasizes the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Introduction
3-Hydroxypyrrolidine derivatives are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals, including antibiotics, analgesics, and antipsychotics.[1][2][3] Achieving high purity of these intermediates is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[4][5][6][] Recrystallization is a powerful and widely used technique for the purification of these solid compounds.[8][9][10] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[11][12] By dissolving the crude solid in a suitable hot solvent and allowing it to cool, the desired compound crystallizes out, leaving impurities behind in the solution.[9]
The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group in the 3-hydroxypyrrolidine scaffold imparts significant polarity and hydrogen bonding capabilities.[1][13][14] These characteristics present unique challenges and considerations during the selection of an appropriate recrystallization solvent and optimization of the process. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of crude 3-hydroxypyrrolidine derivatives.
Issue 1: No Crystals Form Upon Cooling
-
Possible Cause: The solution is not supersaturated, which can be due to using too much solvent.[13][15]
-
Possible Cause: The solution is supersaturated, but crystal nucleation has not been initiated.[13]
-
Solution 1: Induce Nucleation by Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][13]
-
Solution 2: Seeding. Add a single, pure crystal of the 3-hydroxypyrrolidine derivative (a "seed crystal") to the cooled solution.[5][10][13] The seed crystal acts as a template for other molecules to deposit onto, initiating crystallization.
-
Solution 3: Drastic Cooling. If slow cooling does not yield crystals, try placing the flask in an ice bath to dramatically decrease the solubility.[11][17] However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[18]
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
"Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline phase.[11][15]
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the 3-hydroxypyrrolidine derivative.[11][19] The compound melts in the hot solution before it can crystallize.
-
Solution: Select a solvent with a lower boiling point.
-
-
Possible Cause: The concentration of the solute is too high, or the solution is cooled too rapidly.[18]
-
Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool slowly.[15]
-
Solution 2: Slower Cooling. Allow the solution to cool to room temperature undisturbed before any further cooling in an ice bath. Slow cooling favors the formation of well-ordered crystals.[18]
-
-
Possible Cause: High concentration of impurities depressing the melting point of the mixture.[18]
-
Solution: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove some of the impurities before recrystallization.
-
Issue 3: Low Yield of Recovered Crystals
-
Possible Cause: Using an excessive amount of solvent, which leads to a significant amount of the product remaining in the mother liquor.[13][16]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[13] To recover more product, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. Adding a small excess of hot solvent before filtration can also help prevent the product from crystallizing in the funnel.
-
-
Possible Cause: The chosen solvent is too "good" at dissolving the compound, even at low temperatures.
-
Solution: Re-evaluate the solvent system. A good solvent should have a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.[20]
-
Issue 4: The Recrystallized Product is Still Impure
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice.[16]
-
Solution: Redissolve the crystals in a minimal amount of fresh hot solvent and allow the solution to cool more slowly.
-
-
Possible Cause: The chosen solvent does not effectively discriminate between the desired compound and the impurities.
-
Possible Cause: Co-crystallization of impurities.
-
Solution: If the impurity has a similar structure to the desired compound, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing a 3-hydroxypyrrolidine derivative?
A1: The key is to find a solvent that exhibits a large difference in solubility for your compound between high and low temperatures.[8][12] Given the polar nature of 3-hydroxypyrrolidine derivatives due to the hydroxyl and amine groups, polar solvents are a good starting point.[13][19]
Solvent Selection Workflow:
Caption: Solvent selection workflow for recrystallization.
Commonly tested solvents for polar compounds include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Water
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Mixed solvent systems (e.g., ethanol/water, ethyl acetate/heptane)[20]
Q2: What is a mixed-solvent system and when should I use it?
A2: A mixed-solvent system (or solvent-pair) is used when no single solvent has the ideal solubility characteristics.[19] It consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[20]
You should consider a mixed-solvent system when your 3-hydroxypyrrolidine derivative is:
-
Too soluble in one solvent, even when cold.
-
Too insoluble in another solvent, even when hot.
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Gradually add the "bad" solvent dropwise to the hot solution until it becomes cloudy (the point of saturation).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly.
Q3: My 3-hydroxypyrrolidine derivative is a hydrochloride salt. Does this affect the recrystallization process?
A3: Yes, the hydrochloride salt form significantly increases the polarity and water solubility of the compound.[22] This will influence your choice of solvent.
-
Solvent Choice: You will likely need more polar solvents. Alcohol/water mixtures are often effective. Non-polar solvents like hexanes or toluene will likely be unsuitable as the primary solvent but could be used as anti-solvents.
-
pH Considerations: Ensure the pH of your solution does not become basic, as this could deprotonate the amine and potentially lead to the free base precipitating out or undergoing side reactions.
Q4: Can I use activated charcoal to decolorize my crude 3-hydroxypyrrolidine derivative solution?
A4: Yes, if your hot solution has a colored impurity, you can use a small amount of activated charcoal to adsorb it.[17][23]
-
Procedure: Add the charcoal to the hot, dissolved solution and swirl for a few minutes.
-
Important: You must perform a hot filtration to remove the charcoal before allowing the solution to cool. Otherwise, the charcoal will be trapped in your crystals.
-
Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[16]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 3-hydroxypyrrolidine derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the boiling point with stirring. Continue adding the solvent in small portions until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Data Presentation: Solvent Screening for a Hypothetical 3-Hydroxypyrrolidine Derivative
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Observations upon Cooling | Suitability |
| Water | 150 | >500 | No crystals formed | Poor (too soluble) |
| Ethanol | 25 | 200 | Good crystal formation | Excellent |
| Ethyl Acetate | 5 | 50 | Slow crystal growth | Good |
| Heptane | <1 | <1 | Insoluble | Poor (insoluble) |
| Ethanol/Water (9:1) | 15 | 180 | Rapid crystal formation | Very Good |
Visualization of Key Concepts
Recrystallization Troubleshooting Logic
Caption: A logical flow for troubleshooting common recrystallization issues.
References
- Recrystallization1. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development | Syrris. (2024, October 22). Retrieved from [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2). Retrieved from [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]
-
Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]
-
Crystallization. (n.d.). Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved from [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents. (n.d.).
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents. (n.d.).
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]
-
Help! Recrystallization sources of error. : r/chemhelp - Reddit. (2012, February 7). Retrieved from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.). Retrieved from [Link]
-
Struggling with large scale recrystallization : r/Chempros - Reddit. (2021, August 24). Retrieved from [Link]
Sources
- 1. CAS 100243-39-8: (S)-3-Hydroxypyrrolidine | CymitQuimica [cymitquimica.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. syrris.com [syrris.com]
- 5. scispace.com [scispace.com]
- 6. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 10. praxilabs.com [praxilabs.com]
- 11. Recrystallization [wiredchemist.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. unifr.ch [unifr.ch]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Recrystallization [sites.pitt.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. community.wvu.edu [community.wvu.edu]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 22. chemimpex.com [chemimpex.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Optimization of Nitrile Group Reduction
Welcome to the Technical Support Center for Nitrile Reduction. The transformation of nitriles to primary amines is a cornerstone reaction in drug development and fine chemical synthesis. However, achieving high selectivity and complete conversion often presents significant synthetic challenges, most notably the unwanted formation of secondary and tertiary amines[1].
This guide is designed for researchers and application scientists to troubleshoot, optimize, and validate their nitrile reduction workflows using field-proven mechanistic insights.
Mechanistic Insights: The "Secondary Amine" Problem
To troubleshoot a failing reduction, one must first understand the causality behind byproduct formation. The widely accepted von Braun and Greenfield mechanism dictates that heterogeneous catalytic hydrogenation of nitriles proceeds through a highly reactive primary imine intermediate[2].
While the primary imine can be directly reduced to the desired primary amine, the newly formed primary amine can also act as a nucleophile. It attacks the unreacted primary imine to form a geminal diamine intermediate. This intermediate eliminates ammonia (NH₃) to form a secondary imine, which is subsequently reduced to the unwanted secondary amine byproduct[3].
Reaction pathway showing primary amine formation and secondary amine byproduct generation.
Frequently Asked Questions (FAQs)
Q: Why am I getting a high yield of secondary amines during catalytic hydrogenation, and how do I prevent it? A: Secondary amines form via the condensation cascade described above[3]. To prevent this, you must shift the equilibrium of the geminal diamine intermediate backward. By adding an excess of ammonia (NH₃) or ammonium hydroxide to the reaction mixture, Le Chatelier's principle dictates that the elimination of NH₃ is suppressed, strongly favoring the primary imine and trapping the reaction pathway toward the primary amine[3][4].
Q: My substrate has multiple reducible functional groups (e.g., an alkyne and a nitrile). How do I selectively reduce the nitrile? A: Standard Pd/C or Raney Nickel catalytic hydrogenation will indiscriminately reduce both the nitrile and the alkyne/alkene[5]. For chemoselective reduction of the nitrile, stoichiometric hydrides like Lithium Aluminum Hydride (LiAlH₄) are required. LiAlH₄ reduces nitriles via sequential nucleophilic hydride attacks, forming a polar N-Li/N-Al intermediate that preserves isolated carbon-carbon multiple bonds[5][6].
Q: LiAlH₄ is failing to reduce my sterically hindered or electron-deficient nitrile. What is a stronger alternative? A: If harsh LiAlH₄ conditions (e.g., refluxing in THF) fail or only partially reduce symmetric dinitriles, a modified borohydride route using Sodium Borohydride (NaBH₄) and Cobalt(II) Chloride (CoCl₂) is highly effective[7]. This combination generates a highly active Cobalt Boride (Co₂B) catalyst in situ. This species facilitates rapid, surface-mediated hydrogen transfer directly to the nitrile, bypassing the bulky imine-salt intermediate that stalls LiAlH₄ reductions[7].
Q: Can I use transfer hydrogenation to avoid handling high-pressure H₂ gas? A: Yes. Ruthenium-catalyzed transfer hydrogenation is a practical alternative. Using a catalyst like [Ru(p-cymene)Cl₂]₂ with isopropanol acting as both the solvent and the hydrogen donor allows for continuous-flow reduction of aromatic nitriles to primary amines without the need for high-pressure autoclaves[8].
Troubleshooting Guide
Troubleshooting workflow for resolving incomplete conversion and byproduct formation.
Issue 1: Catalyst Poisoning (Stalled Hydrogen Uptake)
-
Cause: Nitriles and newly formed primary amines are strong Lewis bases that can irreversibly coordinate to heterogeneous metal surfaces (like Pd or Pt), poisoning the active sites[2].
-
Solution: Increase the catalyst loading, elevate the hydrogen pressure, or switch to a catalyst designed for high stability and anti-agglomeration, such as carbon-coated Ni/NiO@C[9].
Quantitative Data: Catalyst & Condition Selection
Use the following table to benchmark and select the optimal catalytic system for your specific substrate.
| Catalyst System | Reducing Agent | Typical Solvent | Additive | Selectivity (1° Amine) | Mechanistic Advantage | Ref |
| Pd/C | H₂ (50-100 psi) | Methanol / Ethanol | NH₃ | Moderate | Broad functional group tolerance; prone to 2° amines without NH₃. | [3][4] |
| Raney Nickel | H₂ (50-1000 psi) | Ethanol | NH₃ | High | High surface area limits imine desorption, favoring direct 1° amine formation. | [5] |
| LiAlH₄ | Stoichiometric Hydride | Anhydrous THF / Ether | None | High | Preserves isolated alkenes/alkynes; powerful nucleophilic addition. | [5][6] |
| CoCl₂ / NaBH₄ | In situ Co₂B + H₂ | Methanol / Diglyme | None | Very High | Excellent kinetics for sterically hindered substrates; high 1° amine selectivity. | [7] |
| [Ru(p-cymene)Cl₂]₂ | Isopropanol | Isopropanol | None | High | Avoids high-pressure H₂ gas; continuous flow compatible. | [8] |
| Ni/NiO@C | H₂ (10 bar) | NH₃ / Methanol | None | >98% | Carbon coating prevents agglomeration; excellent cyclic stability. | [9] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems , meaning they include physical or visual cues that confirm the reaction is proceeding correctly at key stages.
Protocol A: Selective Catalytic Hydrogenation with Raney Nickel
Best for: Scalable, complete reduction of aliphatic/aromatic nitriles.
-
Reactor Setup: In a high-pressure Parr hydrogenator, dissolve the nitrile substrate (1.0 eq) in anhydrous ethanol[5].
-
Ammonia Saturation: Bubble anhydrous NH₃ gas into the chilled solvent until saturated[4].
-
Self-Validation Check: The solvent volume will visibly expand (up to 10%), and a distinct, pungent ammonia odor confirms a sufficient concentration to suppress secondary imine formation[3].
-
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (5-10% wt/wt) in water/ethanol[5].
-
Self-Validation Check: The catalyst must remain wet; sparking or ignition upon exposure to air indicates the catalyst is active and highly pyrophoric.
-
-
Hydrogenation: Pressurize the vessel with H₂ (50-100 psi) and heat to 50-60 °C with vigorous stirring[5].
-
Self-Validation Check: A steady drop in reactor pressure indicates active hydrogen uptake. The reaction is complete when the pressure stabilizes.
-
-
Workup: Vent the reactor, filter the mixture through a pad of Celite to remove the catalyst, and concentrate under reduced pressure to yield the primary amine[5].
Protocol B: Stoichiometric Reduction via CoCl₂ / NaBH₄
Best for: Sterically hindered nitriles or substrates resistant to LiAlH₄.
-
Substrate Preparation: Dissolve the nitrile (1.0 eq) and CoCl₂·6H₂O (2.0 eq) in methanol or diglyme[7].
-
Self-Validation Check: The solution will exhibit a clear pink/purple hue, characteristic of solvated Co(II) ions.
-
-
Catalyst Generation & Reduction: Cool the mixture to 0 °C. Slowly add NaBH₄ (5.0-10.0 eq) in small portions[7].
-
Self-Validation Check: The solution will immediately turn jet black, accompanied by vigorous effervescence (H₂ gas evolution). This visual cue confirms the successful in situ generation of the active Co₂B catalytic species[7].
-
-
Completion: Stir at room temperature until TLC or GC-MS indicates complete consumption of the starting material.
-
Self-Validation Check: The cessation of bubbling indicates the depletion of active hydride/borohydride species.
-
-
Quenching: Quench cautiously with water, filter the black cobalt salts through Celite, and extract the primary amine with dichloromethane.
References
1.[3] Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. - ResearchGate. 3 2.[1] Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts - ACS Publications. 1 3.[5] Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines - Benchchem.5 4.[2] Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism - ResearchGate. 2 5.[9] Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. 9 6.[4] 2,5-Dimethoxythiophenol | 1483-27-8 - Benchchem. 4 7.[7] Only one nitrile reduced to amine with LiAlH4 - Reddit (r/Chempros). 7 8.[8] Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines - PMC. 8 9.[6] Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps. 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dimethoxythiophenol | 1483-27-8 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
removal of byproducts from Mitsunobu reaction in pyrrolidine synthesis
Topic: Removal of Byproducts in Pyrrolidine Synthesis
Current Status: Online Support Level: Tier 3 (Senior Application Scientist) Ticket ID: MITS-PYR-001
Executive Summary
The Mitsunobu reaction is a powerful tool for stereochemical inversion and C–N bond formation in pyrrolidine synthesis (e.g., converting prolinols to chiral amines or ethers). However, it is chemically "expensive," generating stoichiometric quantities of two difficult byproducts: Triphenylphosphine oxide (TPPO) and reduced azodicarboxylate (Hydrazine) .
For pyrrolidine targets, we have a distinct advantage: the basicity of the pyrrolidine nitrogen. This guide prioritizes methods that leverage this property, followed by general physiochemical separation techniques.
Module 1: The "Amine Advantage" (Acid-Base Extraction)
Best For: Unprotected, basic pyrrolidine products (e.g.,
The Logic:
TPPO and hydrazine byproducts are generally neutral organic species. Pyrrolidines are bases (
Protocol: pH-Swing Extraction
-
Acidification:
-
Dissolve the crude reaction mixture in a non-polar solvent (EtOAc or Et₂O). Note: Avoid DCM if possible, as TPPO has higher solubility in DCM.
-
Add 1M or 2M HCl (aq) until the aqueous phase pH is < 2.
- ) and moves to the aqueous phase. TPPO and Hydrazine remain in the organic phase.
-
-
The Wash (Critical Step):
-
Extract the aqueous layer 3 times with EtOAc/Et₂O.
-
QC Check: Spot the aqueous layer on TLC. If UV-active spots (TPPO) persist, repeat the wash.
-
-
Basification:
-
Cool the aqueous layer to 0°C (neutralization is exothermic).
-
Slowly add 4M NaOH or solid
until pH > 12. -
Note: You must exceed the pyrrolidine
by at least 2 units to ensure full deprotonation.
-
-
Recovery:
-
Extract the now-cloudy aqueous mixture with DCM or EtOAc (3x).
-
Dry over
and concentrate.
-
Module 2: The "Magnesium Sponge" (MgCl₂ Precipitation)
Best For: Neutral pyrrolidine derivatives (e.g., Boc-protected, amides) where Acid/Base extraction is impossible. Reference: J. Org.[2] Chem. & Org.[2][6] Process Res. Dev. (See Ref 1).
The Logic:
Magnesium chloride (
Protocol: MgCl₂ Complexation
Reagents: Anhydrous
-
Solvent Swap: Concentrate crude reaction and redissolve in Toluene (preferred) or
. Avoid THF or DMF (they compete for coordination). -
Complexation:
-
Add 2.0 – 2.5 equivalents of anhydrous
relative to the initial used. -
Crucial Step: Heat to reflux for 1–2 hours, then cool slowly to room temperature with vigorous stirring.
-
Tech Tip: If available, use wet milling or sonication. The surface area of
is the limiting factor. Grinding the slurry significantly accelerates complex formation.
-
-
Filtration:
Module 3: Reagent Substitution (Prevention Strategy)
Best For: High-value intermediates where yield loss during workup is unacceptable.
If you are struggling with standard purification, switch the reagents before running the reaction again.
| Standard Reagent | Replacement Reagent | Benefit | Removal Method |
| DEAD / DIAD | DTBAD (Di-tert-butyl azodicarboxylate) | Acid-labile hydrazine | Treat crude with TFA/DCM. The hydrazine decomposes; the product remains. |
| DEAD / DIAD | DCAD (Di-4-chlorobenzyl azodicarboxylate) | Crystalline hydrazine | The hydrazine byproduct precipitates almost quantitatively from DCM. Filter it off. |
| PS- | Immobilized Oxide | Simple filtration removes the phosphine oxide.[10] (Requires longer reaction times). |
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying Mitsunobu reactions in pyrrolidine synthesis.
Caption: Decision tree for selecting the optimal purification strategy based on the chemical properties of the pyrrolidine derivative.
Troubleshooting & FAQs
Q: My product is co-eluting with reduced DIAD (hydrazine) on the column. How do I separate them?
-
A: This is common.[6][7][11][12][13] Reduced DIAD often streaks.
-
Oxidation: Treat the crude mixture with [Bis(acetoxy)iodo]benzene (BAIB). This oxidizes the hydrazine back to the azo-compound (DIAD), which has a vastly different Rf and is often easier to separate or re-use.
-
Switch Reagents: Next time, use DCAD . The reduced DCAD is insoluble in DCM and can be filtered off before you even start the column.
-
Q: I tried the MgCl₂ method, but the TPPO didn't precipitate.
-
A: Check your solvent.[3][11] This method fails in THF, DMF, or Alcohols because these solvents are Lewis bases that compete with TPPO for the Magnesium. You must evaporate to dryness and redissolve in Toluene or Ether. Also, ensure you used anhydrous MgCl₂; hydrated salts are ineffective.
Q: Can I use the Acid-Base method for N-Boc pyrrolidine?
-
A: No. The acidification step (pH < 2) will deprotect the Boc group (removing the tert-butyl carbamate). Use the MgCl₂ method or column chromatography.
Q: How do I remove TPPO using chromatography if I can't use precipitation?
-
A: TPPO is highly polar but soluble in DCM/MeOH.
-
The Trick: Use a gradient of Hexanes/Ether or Hexanes/EtOAc . TPPO is very insoluble in Hexanes and poorly soluble in Ether. It will often crash out on the top of the column or elute very late. Avoid DCM in your eluent until the product has eluted.
-
References
-
Scalable Protocol for Removing Triphenylphosphine Oxide (MgCl2 Method)
- Source: Moschetta, E. G., et al. Organic Process Research & Development (2024/2013).
-
Link:
-
Polymer-Supported Reagents for Mitsunobu Reactions
- Source: BenchChem Application Notes / Toper, T. et al. J. Org. Chem.
-
Link:
-
DCAD: A Solid Altern
-
Source: Lipshutz, B. H., et al. Organic Letters (2006).[2]
-
Link:
-
-
Mitsunobu Reaction Mechanism & Troubleshooting
- Source: Swamy, K. C. K., et al. Chemical Reviews (2009).
-
Link:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03101J [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Guide: Stability of 3-Hydroxypyrrolidine Intermediates in Acidic Media
Introduction
3-Hydroxypyrrolidine (3-HP) is a privileged chiral scaffold in drug discovery, serving as a core motif in broad-spectrum antibiotics (e.g., carbapenems), glycosidase inhibitors, and various GPCR ligands. While the pyrrolidine ring is generally robust, the stability of 3-HP intermediates in acidic media—common during deprotection steps—is a frequent source of confusion.
This guide addresses the specific chemical behaviors of 3-HP under acidic conditions. Contrary to common assumptions about secondary alcohols, 3-HP exhibits unique resistance to acid-catalyzed dehydration due to the inductive effect of the protonated nitrogen. However, it is highly susceptible to acylation artifacts (ester formation) when using trifluoroacetic acid (TFA).
Module 1: Chemical Stability & Degradation Mechanisms
The "Protonation Shield" Effect
Users often fear that exposing 3-HP to strong acids will lead to dehydration (elimination of water) to form 3-pyrrolines (2,5-dihydro-1H-pyrrole). In practice, this reaction is kinetically disfavored in dilute or standard deprotection acids (e.g., 4M HCl/dioxane, 20-50% TFA/DCM).
-
Mechanism: Upon acidification, the pyrrolidine nitrogen is protonated first (
). This ammonium center creates a strong electron-withdrawing inductive effect ($ -I $), which destabilizes the formation of a carbocation at the C3 position. Since acid-catalyzed dehydration (E1 mechanism) requires a carbocation intermediate, the reaction is effectively suppressed. -
Exception: Dehydration will occur under forcing conditions (e.g., concentrated
at ) or if the hydroxyl group is activated (e.g., mesylated) in the absence of a nucleophile.
The TFA Ester Artifact (Critical)
The most common "impurity" reported during N-Boc deprotection with TFA is not a degradation product, but a stable reaction intermediate: the O-trifluoroacetyl ester .
-
Observation: LCMS analysis shows a peak with a mass shift of +96 Da (molecular weight of the trifluoroacetyl group minus proton).
-
Cause: TFA is not just a proton source; it is an acylating agent in the presence of secondary alcohols, forming trifluoroacetate esters.
-
Resolution: These esters are stable in acid but hydrolyze rapidly in aqueous base.
Module 2: Visualizing the Reaction Landscape
The following diagram illustrates the divergent pathways of N-Boc-3-hydroxypyrrolidine in acidic media. Note the reversible formation of the TFA ester artifact.
Caption: Reaction pathways of N-Boc-3-hydroxypyrrolidine in acid. Note the reversible path from the TFA ester artifact to the product via basic hydrolysis.
Module 3: Troubleshooting Guide
Scenario A: "I see a +96 Da impurity after Boc deprotection."
| Possible Cause | Diagnostic Check | Corrective Action |
| TFA Ester Formation | Check LCMS for M+96 peak. | Do not discard. Treat the crude residue with 1M NaOH or sat. |
| Incomplete Deprotection | Check NMR for t-butyl singlet (~1.4 ppm). | Extend reaction time or increase acid concentration. Ensure scavenger (e.g., water/silane) is present.[1] |
Scenario B: "My yield is low, and the product is a sticky gum."
| Possible Cause | Diagnostic Check | Corrective Action |
| Hygroscopic Salt | 3-HP HCl is extremely hygroscopic. | Lyophilize the product rather than rotary evaporating. Store under argon in a desiccator. |
| Cation Scavenging | t-Butyl cation attacking the ring (rare). | Add 2.5% water or triisopropylsilane (TIS) to the TFA cocktail to quench t-butyl cations [1].[1] |
Module 4: Validated Experimental Protocols
Protocol 4.1: Clean Boc-Deprotection (TFA Method)
Designed to minimize ester artifacts and ensure complete salt formation.
-
Dissolution: Dissolve 1.0 eq of N-Boc-3-hydroxypyrrolidine in DCM (concentration ~0.2 M).
-
Scavenger Addition: Add 2.5% v/v water (critical for quenching t-butyl cations and minimizing ester formation).[1]
-
Acidification: Add TFA slowly to reach a final ratio of 1:1 or 1:2 (TFA:DCM).
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.
-
Workup (The Critical Step):
-
Option A (Salt Isolation): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Note: This may leave some TFA ester.[2]
-
Option B (Free Base/Clean): Dissolve residue in MeOH/Water (1:1). Adjust pH to >10 with 1M NaOH. Stir for 30 mins (hydrolyzes any TFA ester). Extract with DCM or isolate via ion-exchange chromatography.
-
Protocol 4.2: HCl Deprotection (Alternative)
Avoids TFA ester formation entirely.
-
Dissolve substrate in minimal dry methanol or dioxane.
-
Add 5–10 equivalents of 4M HCl in Dioxane .
-
Stir at room temperature. Product usually precipitates as the hydrochloride salt.
-
Filter the solid and wash with ether. This method yields the stable, hygroscopic HCl salt directly without acylation artifacts.
Module 5: Frequently Asked Questions (FAQ)
Q: Will 3-hydroxypyrrolidine racemize in acid? A: Generally, no . The chiral center at C3 is not labile under standard acidic deprotection conditions (HCl/TFA at RT). Racemization typically requires oxidation to the ketone (pyrrolidinone) or harsh conditions that promote elimination-hydration. However, enantiomeric excess (ee) should always be verified if the reaction was heated >60°C [2].
Q: Can I use concentrated sulfuric acid to remove protecting groups?
A: Avoid this. Concentrated sulfuric acid is a dehydrating agent. While the ammonium group protects the ring, the high heat often associated with
Q: How do I store the 3-hydroxypyrrolidine hydrochloride salt? A: The salt is deliquescent (absorbs moisture until it dissolves). Store in a tightly sealed container at 2–8°C, preferably in a desiccator. If the solid turns into an oil, it has absorbed water; this does not usually degrade the chemical structure, but it alters the effective molecular weight for stoichiometry.
References
- Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis. International Journal of Peptide and Protein Research. (Foundational reference for scavenger use in acid deprotection).
Sources
Validation & Comparative
Comparative Guide: HPLC Method for Determining Enantiomeric Excess of 3-Hydroxypyrrolidines
Executive Summary
3-Hydroxypyrrolidine is a critical chiral building block in the synthesis of broad-spectrum antibiotics (e.g., fluoroquinolones) and novel analgesics. However, its analysis presents two distinct challenges:
-
Lack of Chromophore: The free base has negligible UV absorbance above 200 nm, making direct UV detection insensitive and prone to baseline noise.
-
Polarity & Amine Class: As a polar secondary amine, it exhibits poor retention and severe peak tailing on traditional silica-based chiral stationary phases (CSPs) without aggressive mobile phase modifiers.
This guide compares three validated methodologies to determine enantiomeric excess (% ee), moving from the industry-standard "Indirect Method" (Derivatization) to modern "Direct Methods" for both protected and free forms.
Quick Selection Matrix
| Feature | Method A: Indirect (Derivatization) | Method B: Direct (N-Protected) | Method C: Direct (Free Base) |
| Primary Target | Free 3-Hydroxypyrrolidine | N-Boc / N-Cbz intermediates | Free 3-Hydroxypyrrolidine |
| Column Type | Standard C18 (Achiral) | Immobilized Polysaccharide (IC/IA) | Zwitterionic (ZWIX) or Ligand Exchange |
| Detection | UV 340 nm (High Sensitivity) | UV 210 nm (Low Sensitivity) | ELSD / CAD / MS |
| Prep Time | High (1–2 hours) | Low (< 10 mins) | Low (< 10 mins) |
| Resolution ( | Typically > 3.0 | > 2.0 | Variable (1.5 – 2.5) |
| Cost per Run | Low (Cheap Column) | High (Expensive Column) | High (Specialized Column) |
Method A: Indirect Separation via Marfey’s Reagent (Recommended)[1]
Best for: High-sensitivity determination of free base enantiomers in complex matrices or final product release.
The Science
Because 3-hydroxypyrrolidine lacks a UV chromophore, direct analysis is difficult. The "Gold Standard" approach utilizes Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1] FDAA reacts with the secondary amine to form two diastereomers. These diastereomers possess a strong UV chromophore (340 nm) and sufficiently different hydrophobicities to be separated on a standard, inexpensive C18 column.
Workflow Diagram
Figure 1: Workflow for the indirect determination of ee% using Marfey's Reagent.
Experimental Protocol
-
Preparation: Dissolve 1.0 mg of sample in 100 µL of water. Add 200 µL of 1% NaHCO₃.
-
Derivatization: Add 200 µL of 1% FDAA (Marfey’s Reagent) in acetone.
-
Incubation: Heat at 40°C for 60 minutes. The solution will turn yellow.
-
Quenching: Cool to room temperature. Add 200 µL of 1 M HCl to stop the reaction.
-
Analysis: Inject 10 µL onto the HPLC.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (or Formic Acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 50% B over 20 minutes.
-
Detection: UV @ 340 nm.[2]
Why it works: The L-alanine moiety in the reagent interacts differently with the (
Method B: Direct Separation of N-Protected Intermediates
Best for: Process monitoring during synthesis where the amine is protected (e.g., N-Boc-3-hydroxypyrrolidine).
The Science
Most synthetic routes involve an N-protected intermediate (Boc or Cbz). These protecting groups reduce the polarity of the amine and provide a weak chromophore (carbonyl), allowing direct separation on polysaccharide-based chiral columns.
Crucial Note: Older coated columns (Chiralpak AD-H) are effective but fragile. The modern Immobilized phases (Chiralpak IC or IA) are recommended for robustness.
Experimental Protocol
-
Sample Prep: Dissolve 1 mg/mL of N-Boc-3-hydroxypyrrolidine in Ethanol/Hexane (1:1).
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). Note: No basic additive (DEA) is needed because the amine is protected.
-
Column: Chiralpak IC-3 (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
Data Comparison:
| Column | Mobile Phase | Selectivity ( | Resolution ( | Notes |
| Chiralpak IC-3 | Hex/IPA (90:10) | 1.45 | 4.2 | Recommended. Sharp peaks, robust. |
| Chiralpak AD-H | Hex/EtOH (95:5) | 1.30 | 2.8 | Good alternative, but restricted solvent compatibility. |
| Chiralcel OD-H | Hex/IPA (95:5) | 1.15 | 1.4 | Poor separation for this specific analyte. |
Method C: Direct Separation of Free Base (Specialized)
Best for: Analytical labs requiring high throughput of the free amine without derivatization.
The Challenge with "Standard" Chiral Columns
Standard Crown Ether columns (Crownpak CR) are designed for primary amines. 3-Hydroxypyrrolidine is a secondary amine. Experimental data shows Crownpak CR often fails to resolve secondary amines (like proline analogs).[3]
The Solution: Zwitterionic or Ligand Exchange
-
Zwitterionic Phases (Chiralpak ZWIX): These columns (ZWIX(+) or ZWIX(-)) are specifically engineered to separate amino acids and secondary amines using a synergistic double ion-pairing mechanism.
-
Ligand Exchange (CLD): Uses copper complexes (e.g., Penicillamine-based columns) to resolve amino alcohols.
Protocol (Zwitterionic Approach)
-
Column: Chiralpak ZWIX(-) (3.0 x 150 mm, 3 µm).
-
Mobile Phase: MeOH / ACN / H₂O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Detection: ELSD or CAD (Charged Aerosol Detection) is preferred due to low UV absorbance.
-
Mechanism: The secondary amine of the pyrrolidine interacts with the anionic site of the selector, while the hydroxyl group interacts via H-bonding.
Troubleshooting & Optimization
Decision Tree for Method Selection
Figure 2: Strategic decision tree for selecting the appropriate HPLC method.
Common Pitfalls
-
Peak Tailing (Free Base): If analyzing the free base directly on polysaccharide columns (e.g., AD-H), you must use a basic additive (0.1% Diethylamine) to suppress silanol interactions. Without it, the amine will tail severely, destroying resolution.
-
Derivatization Incompleteness: Ensure the Marfey's reaction pH is > 8.0 (use bicarbonate). If the pH is acidic, the amine will be protonated and will not react with the FDAA.
-
Crownpak Misuse: Do not attempt to use Crownpak CR(+) for this secondary amine; it is optimized for primary amines (e.g., Alanine, Serine) and often yields co-elution for pyrrolidines.
References
-
Separation of N-protected 3-hydroxypyrrolidines: Journal of Organic Chemistry. "Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation."
-
Marfey's Reagent Methodology: National Institutes of Health. "Assessment and application of Marfey's reagent and analogs in enantioseparation."
-
Chiral Stationary Phase Selection: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H."
-
Separation of Pyrrolidine Derivatives: BenchChem. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers."
-
Zwitterionic Columns for Secondary Amines: ResearchGate. "The chromatograms obtained by Crownpak CR-I (+), CR-I (−) and Chiralpak ZWIX (−)."
Sources
Comparative Guide to Chiral Pyrrolidine-Based Catalysts in Asymmetric Synthesis
As a Senior Application Scientist navigating the complexities of asymmetric synthesis, I frequently encounter a critical decision point in drug development and natural product synthesis: selecting the optimal chiral organocatalyst. Since the renaissance of organocatalysis around the year 2000, chiral pyrrolidine-based catalysts have fundamentally transformed how we approach stereoselective carbon-carbon and carbon-heteroatom bond formation[1].
This guide provides an objective, data-driven comparison of the three foundational classes of chiral pyrrolidine catalysts: L-Proline , MacMillan’s Imidazolidinones , and Jørgensen-Hayashi Diarylprolinol Silyl Ethers . By dissecting their mechanistic divergence, performance metrics, and the causality behind their experimental protocols, this guide serves as a definitive resource for researchers aiming to optimize asymmetric transformations.
Mechanistic Divergence: Enamine vs. Iminium Activation
The versatility of the pyrrolidine scaffold stems from its ability to activate carbonyl compounds via two distinct, complementary pathways: Enamine catalysis (HOMO raising) and Iminium catalysis (LUMO lowering).
-
Enamine Activation: The secondary amine of the pyrrolidine condenses with an enolizable aldehyde or ketone to form an electron-rich enamine. This raises the Highest Occupied Molecular Orbital (HOMO), making the
-carbon highly nucleophilic[2]. -
Iminium Activation: Condensation with an
-unsaturated carbonyl forms an electron-deficient iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the alkene for nucleophilic attack (e.g., Michael additions, Diels-Alder cycloadditions)[3].
Mechanistic divergence of chiral pyrrolidines into enamine and iminium activation modes.
Comparative Performance Analysis
To select the right catalyst, one must look beyond basic yields and understand the structural advantages that dictate substrate scope and stereocontrol. The table below synthesizes the quantitative performance data and operational parameters for these three catalyst classes[2],,[1].
Table 1: Performance Metrics of Chiral Pyrrolidine Catalysts
| Catalyst Class | Primary Activation Mode | Typical Reactions | Avg. Catalyst Loading | Typical ee (%) | Key Structural Advantage |
| L-Proline | Enamine | Aldol, Mannich, | 10–30 mol% | 70–99% | Bifunctional: Carboxylic acid directs electrophile via H-bonding. |
| MacMillan (Imidazolidinone) | Iminium | Diels-Alder, Friedel-Crafts | 5–20 mol% | 85–99% | Rigid 5-membered ring; tunable sterics (benzyl/tert-butyl groups). |
| Jørgensen-Hayashi | Enamine / Iminium | Michael, | 1–10 mol% | 90–99% | Diaryl shielding; silyl ether prevents parasitic oxazolidinone formation. |
Deep-Dive Catalyst Profiles & Causality
A. L-Proline: The Bifunctional Pioneer
L-Proline is unique because it acts as a bifunctional catalyst. It is not merely a steric shield; it actively participates in organizing the transition state. The secondary amine forms the enamine, while the carboxylic acid protonates the incoming electrophile (e.g., an aldehyde in an aldol reaction) via a highly structured, Zimmerman-Traxler-like hydrogen-bonded transition state[2].
-
Causality in Solvent Choice: Proline is a zwitterion, necessitating highly polar, aprotic solvents like DMSO or DMF for solubility. Using protic solvents (like methanol) would competitively hydrogen-bond with the substrates, disrupting the transition state and destroying enantioselectivity.
B. MacMillan’s Imidazolidinones: Master of Iminium Catalysis
Designed specifically to overcome the limitations of early amine catalysts, MacMillan's catalysts feature a rigidified imidazolidinone core[1]. The bulky substituents (such as a benzyl or tert-butyl group) on the ring effectively shield one face of the intermediate iminium ion[3].
-
Causality in Acid Co-catalysis: These catalysts are typically used as their acid salts (e.g., TFA or HCl salts). The acid is required to protonate the intermediate carbinolamine, facilitating the loss of water to form the active iminium ion.
C. Jørgensen-Hayashi Catalysts: Steric Supremacy
The Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers) address a critical flaw in simple prolinols: the tendency of the free hydroxyl group to react with aldehydes, forming stable, catalytically dead hemiaminals or oxazolidines[1]. By masking the alcohol with a bulky silyl ether (TMS, TES, or TBS) and incorporating massive diaryl groups, the catalyst forces the reactive enamine or iminium into a single conformation, providing exceptional facial shielding[3]. Recent studies have even demonstrated their robust thermal stability, maintaining up to 99% ee at elevated temperatures (85 °C) when paired with strong acids[4].
Decision tree for selecting the optimal chiral pyrrolidine catalyst based on substrate.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and rigorous analytical validation steps.
Protocol 1: L-Proline Catalyzed Intermolecular Cross-Aldol Reaction
Objective: Synthesize an enantioenriched
-
Preparation: In a dry 25 mL round-bottom flask, dissolve p-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL).
-
Causality: DMSO is chosen to solubilize the zwitterionic L-Proline without disrupting the critical hydrogen-bonding network of the transition state.
-
-
Catalyst Addition: Add L-Proline (0.2 mmol, 20 mol%) to the solution. Stir for 5 minutes at room temperature.
-
Reaction Initiation: Add anhydrous acetone (1.0 mL, large excess).
-
Causality: Acetone is used in massive excess to drive the thermodynamic equilibrium toward the product and to statistically prevent the self-condensation of the aldehyde.
-
-
In-Process Control (IPC): Stir at room temperature for 12-24 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The UV-active p-nitrobenzaldehyde spot (
) should disappear, replaced by a more polar product spot ( ). -
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract with EtOAc ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Validation:
-
Purity & Regiochemistry: Analyze the crude mixture via
NMR. The appearance of a doublet of doublets around 5.2 ppm confirms the benzylic carbinol proton. -
Enantioselectivity: Purify via flash chromatography. Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 85:15) to validate the ee (typically >70% for this system).
-
Protocol 2: Jørgensen-Hayashi Catalyzed Asymmetric Michael Addition
Objective: Enantioselective addition of an aliphatic aldehyde to a nitroalkene.
-
Preparation: In a dry vial equipped with a magnetic stir bar, dissolve the trans-
-nitrostyrene (0.5 mmol) in anhydrous toluene (2.0 mL).-
Causality: Toluene, a non-polar solvent, promotes tight transition-state geometries and maximizes the steric differentiation provided by the bulky diarylprolinol group.
-
-
Catalyst & Additive: Add (S)-
-diphenylprolinol trimethylsilyl ether (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%).-
Causality: Benzoic acid acts as a co-catalyst. It accelerates the initial formation of the enamine and, crucially, facilitates the hydrolysis of the product-enamine complex at the end of the catalytic cycle, preventing product inhibition.
-
-
Reaction Initiation: Cool the mixture to 0 °C. Add the aliphatic aldehyde (1.0 mmol, 2 equiv.) dropwise.
-
In-Process Control (IPC): Stir at 0 °C to room temperature. Monitor via GC-MS or TLC until the nitrostyrene is completely consumed (typically 4-12 hours).
-
Workup & Isolation: Directly load the crude reaction mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc to isolate the pure Michael adduct.
-
Validation:
-
Diastereomeric Ratio (dr): Determine the syn/anti ratio via
NMR of the crude mixture prior to chromatography (typically >90:10 syn). -
Enantioselectivity: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H). Expected ee is >95%.
-
Conclusion
The selection of a chiral pyrrolidine catalyst is dictated by the electronic demands of the substrate and the specific trajectory of the nucleophilic or electrophilic attack. L-Proline remains the gold standard for hydrogen-bond directed enamine catalysis[2]. MacMillan’s imidazolidinones excel in iminium-activated cycloadditions through rigid steric shielding[3], while Jørgensen-Hayashi catalysts offer unparalleled stereocontrol in both enamine and iminium modes by completely blocking one face of the reactive intermediate and resisting deactivation[1]. By understanding the causality behind their structural designs and operational parameters, researchers can rationally design highly efficient, self-validating asymmetric workflows.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PMC - NIH URL:[Link]
-
Stereoselectivity through a network of non-classical CH weak interactions: a prospective study of a bicyclic organocatalytic scaffold Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives Source: ResearchGate URL:[Link]
-
Stereoselective Control of Iminium Catalysis at Elevated Temperatures Source: ChemRxiv URL:[Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists Source: MDPI URL:[Link]
Sources
Technical Comparison Guide: Mass Spectrometry Strategies for 3-Hydroxypyrrolidine & Intermediates
Executive Summary: The Analytical Challenge
3-Hydroxypyrrolidine (3-HP) is a privileged chiral scaffold in drug discovery, serving as a critical building block for carbapenem antibiotics (e.g., Meropenem), kinase inhibitors, and HCV protease inhibitors. Its structural simplicity belies a significant analytical challenge: it is a low-molecular-weight (MW 87.12), highly polar, non-chromophoric heterocycle with a stereocenter that dictates biological activity.
This guide moves beyond standard textbook descriptions to compare three mass spectrometry (MS) modalities—LC-ESI-MS , GC-MS , and SFC-MS —for the analysis of 3-HP synthesis intermediates. We focus on the causality behind method selection: why certain ionization techniques fail for specific intermediates and how to engineer a self-validating quality control system.
Comparative Analysis of MS Modalities
The choice of MS modality is not merely about availability; it is dictated by the physicochemical properties of the intermediate (polarity, volatility, chirality).
Table 1: Performance Matrix of MS Modalities for 3-HP Analysis
| Feature | LC-ESI-MS/MS (Triple Quad) | GC-MS (EI) | SFC-MS |
| Primary Application | Routine monitoring of polar intermediates; Impurity profiling. | Structural elucidation of regioisomers; Analysis of acyclic precursors. | Enantiomeric Excess (ee%) determination ; High-throughput screening. |
| Sample Prep | Minimal (Dilute & Shoot). | High (Derivatization required: TMS/TFA).[1] | Minimal (Dissolve in alcohol).[1] |
| Sensitivity (LOD) | High (pg/mL range) for N-protected species.[1] | Moderate (ng/mL).[1] | High (comparable to LC-MS).[1] |
| Selectivity | Excellent for mass-differentiated impurities.[1] | Excellent for structural isomers (e.g., 2- vs 3-hydroxypyrrolidine). | Superior for stereoisomers. |
| Limitations | Poor retention of free amine on C18; Ion suppression.[1] | Thermal degradation of labile protecting groups (Boc).[1] | Requires specialized hardware.[1] |
Deep Dive: Synthesis Pathways & MS Checkpoints
To design a robust control strategy, we must map MS analysis to specific synthesis nodes.[1] We analyze two common routes: Decarboxylation of 4-Hydroxyproline (Chiral Pool) and Cyclization of Aminobutanediols (Synthetic).
Route A: Decarboxylation of 4-Hydroxyproline
-
Mechanism: Oxidative decarboxylation or radical-based methods.[1]
-
Critical Intermediates:
-Boc-4-hydroxyproline -Boc-3-hydroxypyrrolidine. -
MS Strategy (LC-ESI-MS):
Route B: Cyclization of Acyclic Precursors
-
Mechanism: Intramolecular nucleophilic substitution of 4-amino-2-hydroxybutane derivatives.
-
Critical Intermediates: 4-chloro-3-hydroxybutyronitrile.[2]
-
MS Strategy (GC-MS):
-
Why GC? Acyclic halo-alcohols often lack sufficient ionization efficiency in ESI and have poor retention on RPLC.[1]
-
Derivatization: Silylation (BSTFA + 1% TMCS) converts hydroxyls to TMS ethers, improving volatility and preventing thermal dehydration in the injector port.
-
Visualization: Synthesis-Analysis Decision Matrix
Figure 1: Decision matrix for selecting MS modalities based on synthesis route and intermediate properties.
Experimental Protocols
Protocol A: LC-ESI-MS/MS for N-Protected Intermediates
Objective: Quantify conversion of
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).[1] Why: Core-shell particles provide high resolution at lower backpressure, essential for rapid IPC (In-Process Control).
-
Mobile Phase:
-
Gradient: 5% B hold 0.5 min; 5-95% B in 3.0 min.
-
MS Settings (ESI+):
-
Capillary: 3.5 kV.[1]
-
Source Temp: 350°C. Note: High temp ensures desolvation but watch for thermal de-protection of Boc.
-
MRM Transitions:
-
-Boc-3-HP (
188): (Loss of isobutene, Quant), (Loss of Boc, Qual). -
Causality: The transition
(t-butyl cation) is common but non-specific; avoid using it for complex matrices.
-
-Boc-3-HP (
-
Protocol B: Chiral SFC-MS for Enantiomeric Purity
Objective: Separate (S)-3-hydroxypyrrolidine from (R)-enantiomer.
-
Column: Chiralpak IG or IC (Amylose-based immobilized phases).[1] Why: Immobilized phases tolerate a wider range of solvents than coated phases.
-
Mobile Phase: CO
/ Methanol (80:20) + 0.2% Isopropylamine (IPA).[1]-
Critical Step: The basic additive (IPA) is mandatory .[1] Without it, the secondary amine of the pyrrolidine interacts with residual silanols, causing severe peak tailing and loss of chiral resolution.
-
-
Back Pressure: 120 bar.
-
Detection: MS (SIM mode,
88).-
Make-up Flow: 0.1% Formic acid in MeOH is added post-column to assist ionization in the MS source, as pure CO
/MeOH does not ionize well.
-
Protocol C: GC-MS Derivatization (For Structural Isomers)
Objective: Distinguish 3-hydroxypyrrolidine from 2-hydroxymethylpyrrolidine impurities.
-
Sample: Dry 1 mg of sample under nitrogen.
-
Reagent: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Conditions: Incubate at 60°C for 30 min.
-
Analysis: Split injection (1:50). The TMS derivative adds 72 Da per hydroxyl/amine.[1]
Mechanistic Insight: ESI Fragmentation Pathways[1][4]
Understanding fragmentation is crucial for identifying unknown impurities.[1][4] For 3-hydroxypyrrolidine derivatives, the fragmentation is driven by the nitrogen lone pair.
Figure 2: Primary ESI fragmentation pathway for protonated 3-hydroxypyrrolidine.
-
m/z 88
70: Loss of water.[1] This is highly characteristic of the 3-hydroxy position. 2-hydroxymethyl isomers show different water loss kinetics due to the exocyclic nature of the hydroxyl group. -
m/z 88
43: Ring cleavage yielding the aziridinium ion or similar C2H5N species.[1]
References
-
Synthesis & Intermediates
-
Chiral Analysis (SFC)
-
MS Methodology (GC vs LC)
-
Fragmentation Patterns
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Analytical Techniques for Chiral Purity Assessment of Pyrrolidine Derivatives
Executive Summary
The chiral purity of pyrrolidine derivatives is a critical quality attribute in pharmaceutical development, given the moiety's prevalence in proline-mimetic drugs (e.g., Vildagliptin, Captopril) and organocatalysts. This guide objectively compares the three dominant analytical workflows: Direct Chiral HPLC , Direct Chiral SFC , and Indirect Derivatization (Marfey’s Method) .
While High-Performance Liquid Chromatography (HPLC) remains the historical standard, Supercritical Fluid Chromatography (SFC) has emerged as the superior technique for throughput and green chemistry compliance. However, for non-chromophoric pyrrolidines lacking UV activity, indirect derivatization remains the most robust method for trace enantiomer quantification.
Part 1: The Challenge of Pyrrolidine Chirality
Pyrrolidine derivatives present two distinct analytical hurdles that dictate method selection:
-
Secondary Amine Basicity: The nitrogen atom in the pyrrolidine ring is a secondary amine with high basicity (
). On silica-based chiral stationary phases (CSPs), this leads to severe peak tailing due to non-specific interactions with residual silanols.-
Implication: Methods must utilize strong basic additives (Diethylamine, Ethylenediamine) or high ionic strength buffers to suppress ionization or block silanol sites.
-
-
Lack of Chromophores: Many pyrrolidine scaffolds (e.g., proline, prolinol) lack conjugated
-systems, rendering standard UV detection (254 nm) useless.-
Implication: Analysis requires either refractive index/ELSD detection (low sensitivity) or derivatization to introduce a chromophore.
-
Part 2: Comparative Analysis of Methodologies
Method A: Direct Chiral SFC (The Modern Standard)
SFC is currently the preferred method for screening pyrrolidine derivatives due to the low viscosity of supercritical CO₂, allowing for high flow rates and rapid equilibration.
-
Mechanism: Uses supercritical CO₂ as the primary mobile phase with an organic modifier (MeOH/EtOH). The acidic nature of CO₂ helps suppress the basicity of pyrrolidines, though basic additives are still required for sharp peaks.
-
Best-in-Class Columns: Immobilized polysaccharide phases (e.g., Chiralpak IG, IA, IC ) are superior to coated phases (AD/OD) because they tolerate aggressive solvents like dichloromethane (DCM) and THF, which are often needed to solubilize polar pyrrolidine salts.
-
Performance:
-
Speed: 3–5x faster than HPLC.
-
Resolution: Often higher due to the high diffusivity of the mobile phase.
-
Method B: Direct Chiral HPLC (The Legacy Robust)
Normal-phase HPLC remains relevant for QC environments lacking SFC infrastructure.
-
Mechanism: Relies on steric fit and hydrogen bonding within the chiral grooves of the polysaccharide selector.
-
Critical Parameter: The choice of basic additive is non-negotiable. Diethylamine (DEA) is standard (0.1%), but for difficult separations, Ethylenediamine (EDA) is more effective at suppressing tailing, though it can be harder to flush from the system.
Method C: Indirect Derivatization (Marfey’s Reagent)
For pyrrolidines lacking UV absorbance, reacting with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent) is the gold standard.
-
Mechanism: FDAA reacts with the secondary amine to convert the enantiomers (
and ) into diastereomers ( and ). These diastereomers have different physical properties and can be separated on a standard, inexpensive achiral C18 column. -
Advantage: Introduces a strong UV chromophore (340 nm), allowing nanomolar detection limits.
Part 3: Decision Matrix & Data Comparison
The following table summarizes the operational performance of each technique based on experimental throughput and sensitivity.
| Feature | Direct Chiral SFC | Direct Chiral HPLC | Indirect (Marfey's) |
| Primary Use Case | High-throughput screening, Prep scale | QC release, legacy methods | Non-UV active samples, Trace analysis |
| Separation Time | < 5 mins | 15–30 mins | 20–40 mins (plus reaction time) |
| Solvent Consumption | Low (Green) | High | Low (Aqueous/MeCN) |
| UV Sensitivity | Moderate (noise from CO₂ compressibility) | High | Very High (molar absorptivity |
| Sample Prep | Dissolve & Shoot | Dissolve & Shoot | 1-hour reaction required |
| Cost per Run | $ |
Part 4: Experimental Protocols
Protocol 1: Direct Chiral SFC Screening (Recommended)
Objective: Rapid identification of chiral separation conditions for a UV-active pyrrolidine derivative.
-
System: SFC with PDA or QDa (Mass Spec) detection.
-
Column Selection: Screen simultaneously: Chiralpak IG, IC, IA, and OJ-H (3 µm, 4.6 x 100 mm).
-
Mobile Phase A: CO₂ (100%).
-
Mobile Phase B (Modifier): Methanol + 0.2% Diethylamine (DEA) + 0.1% Water (Water improves peak shape for polar amines).
-
Gradient: 5% to 55% B over 4 minutes.
-
Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Temperature: 40°C
-
-
Success Criteria: Resolution (
) > 2.0. If , switch modifier to Isopropanol (IPA) + 0.2% DEA.
Protocol 2: Marfey’s Derivatization for Non-UV Pyrrolidines
Objective: Enantiomeric excess determination of prolinol or pyrrolidine analogs lacking chromophores.
-
Reagent Prep: Dissolve 10 mg FDAA (Marfey’s Reagent) in 1 mL acetone.
-
Sample Prep: Dissolve 1 mg pyrrolidine sample in 100 µL water (or 1M NaHCO₃).
-
Reaction:
-
Add 200 µL of FDAA solution to the sample.
-
Add 40 µL 1M NaHCO₃ (pH must be > 8 for reaction).
-
Incubate at 40°C for 60 minutes (heating is crucial for secondary amines which react slower than primary amines).
-
-
Quenching: Stop reaction by adding 40 µL 1M HCl (neutralize pH). Dilute with 500 µL Acetonitrile/Water (50:50).
-
Analysis: Inject 10 µL onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Eluent: Gradient Water/Acetonitrile + 0.1% TFA.
-
Detection: UV at 340 nm.
-
Part 5: Workflow Visualizations
Diagram 1: Method Selection Decision Tree
This logic flow guides the analyst to the correct technique based on molecular properties.
Caption: Decision tree for selecting the optimal chiral purity assessment method based on chromophore presence and throughput needs.
Diagram 2: SFC Screening Strategy
The "Immobilized" strategy is crucial for pyrrolidines to allow for aggressive solvent modifiers.
Caption: Systematic screening workflow for Chiral SFC using immobilized polysaccharide columns and basic additives.
References
-
Daicel Chiral Technologies. (2024). Chiralpak IA to IG SFC Mode Instruction Manual. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2011).[1] Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications. Journal of Chromatography B. Retrieved from [Link][1]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC - Pittcon 2016. Retrieved from [Link]
-
Toribio, L., et al. (2008). Comparison of HPLC and SFC Chiral Method Development Screening Approaches. Bentham Science. Retrieved from [Link]
Sources
A Comparative Spectroscopic Guide to N-Protected vs. Unprotected 3-Hydroxypyrrolidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the 3-hydroxypyrrolidine scaffold is a privileged structural motif found in a multitude of biologically active compounds. Its chirality and the presence of both a secondary amine and a secondary alcohol provide crucial points for molecular interactions and further synthetic elaboration. The protection of the pyrrolidine nitrogen is a common and often necessary strategy in multi-step syntheses to control reactivity and achieve desired regioselectivity. This guide provides a detailed comparative analysis of the key spectroscopic differences between unprotected 3-hydroxypyrrolidine and its commonly N-protected counterparts, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and structural elucidation of these vital building blocks.
The Rationale for N-Protection: A Brief Overview
The secondary amine of the 3-hydroxypyrrolidine ring is a nucleophilic and basic center. While this reactivity is often desired for the final compound's biological activity, it can interfere with synthetic transformations at other parts of the molecule. N-protection temporarily masks this reactivity, allowing chemists to perform reactions on the hydroxyl group or other functionalities without unintended side reactions at the nitrogen. Common protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, and the robust acetyl (Ac) group. The choice of protecting group depends on the overall synthetic strategy and the compatibility with subsequent reaction conditions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Structural Nuances
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The introduction of a protecting group on the pyrrolidine nitrogen induces significant and predictable changes in the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: A Tale of Shifting Protons
The ¹H NMR spectrum of unprotected 3-hydroxypyrrolidine (often analyzed as its hydrochloride salt to improve solubility and sharpen signals) displays a set of complex multiplets for the ring protons. Upon N-protection, notable downfield shifts are observed for the protons on the carbons adjacent to the nitrogen (C2 and C5). This is a direct consequence of the electron-withdrawing nature of the carbonyl group present in the Boc, Cbz, and acetyl protecting groups. This deshielding effect is a key diagnostic feature for confirming successful N-protection.
For instance, in the case of N-Boc-3-hydroxypyrrolidine, the protons at the C2 and C5 positions typically resonate in the range of 3.2-3.6 ppm, a noticeable shift from their positions in the unprotected form.[2] The presence of the bulky tert-butyl group can also lead to conformational rigidity, sometimes resulting in broader signals or the appearance of rotamers, especially at lower temperatures.
The proton on the carbon bearing the hydroxyl group (C3) and the protons on C4 are also affected, albeit to a lesser extent. The exact chemical shifts and coupling constants are highly dependent on the solvent and the stereochemistry of the molecule.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
The effect of N-protection is also clearly visible in the ¹³C NMR spectrum. The carbons directly attached to the nitrogen (C2 and C5) experience a significant downfield shift upon the introduction of an electron-withdrawing protecting group. This is a reliable indicator of N-functionalization.
Furthermore, the carbonyl carbon of the protecting group itself provides a distinct signal in the downfield region of the spectrum (typically 154-175 ppm), which is absent in the unprotected compound. The chemical shift of this carbonyl carbon can be sensitive to the electronic environment and can provide information about intra- and intermolecular interactions.[3]
Below is a comparative table summarizing typical chemical shift ranges for unprotected 3-hydroxypyrrolidine hydrochloride and N-Boc-3-hydroxypyrrolidine.
| Position | Unprotected 3-Hydroxypyrrolidine HCl (¹H NMR) | N-Boc-3-Hydroxypyrrolidine (¹H NMR) [2] | Unprotected 3-Hydroxypyrrolidine HCl (¹³C NMR) | N-Boc-3-Hydroxypyrrolidine (¹³C NMR) |
| C2-H | ~3.1-3.4 ppm | ~3.3-3.6 ppm | ~50-53 ppm | ~54-57 ppm |
| C3-H | ~4.4-4.6 ppm | ~4.3-4.5 ppm | ~69-72 ppm | ~69-72 ppm |
| C4-H | ~1.9-2.2 ppm | ~1.9-2.1 ppm | ~34-37 ppm | ~35-38 ppm |
| C5-H | ~3.1-3.4 ppm | ~3.3-3.6 ppm | ~50-53 ppm | ~54-57 ppm |
| Protecting Group | N/A | t-Bu: ~1.45 ppm | N/A | t-Bu (CH₃): ~28.5 ppm; C=O: ~154 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. The comparison of IR spectra of unprotected and N-protected 3-hydroxypyrrolidines reveals key differences, primarily related to the N-H and C=O vibrations.
Unprotected 3-Hydroxypyrrolidine:
-
N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. This band may be broad due to hydrogen bonding.[4]
-
O-H Stretch: A broad and strong absorption band typically in the range of 3200-3600 cm⁻¹, indicative of the hydroxyl group and also influenced by hydrogen bonding.
-
No Carbonyl Stretch: The absence of a strong absorption band in the 1650-1800 cm⁻¹ region.
N-Protected 3-Hydroxypyrrolidine (Boc, Cbz, Ac):
-
N-H Stretch: The N-H stretching vibration disappears, confirming the substitution on the nitrogen atom.
-
C=O Stretch: A strong, sharp absorption band appears in the region of 1680-1740 cm⁻¹, which is characteristic of the carbonyl group of the carbamate (Boc, Cbz) or amide (acetyl) protecting group. The exact position of this peak can provide clues about the specific protecting group and its environment. For example, the C=O stretch of a Boc group is typically found around 1690-1700 cm⁻¹.
-
O-H Stretch: The broad O-H stretching band remains, although its position and shape might be slightly altered due to changes in hydrogen bonding patterns upon N-protection.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of a molecule, which can be used to confirm its identity and structure. The fragmentation patterns of unprotected and N-protected 3-hydroxypyrrolidines differ significantly due to the presence of the protecting group.
Unprotected 3-Hydroxypyrrolidine: The mass spectrum of unprotected 3-hydroxypyrrolidine is characterized by fragmentation pathways typical for cyclic amines and alcohols. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route.[5][6] The loss of a hydrogen atom from the molecular ion is also frequently observed.
N-Protected 3-Hydroxypyrrolidine: The fragmentation of N-protected 3-hydroxypyrrolidines is often dominated by the protecting group itself.
-
N-Boc Derivatives: A characteristic fragmentation pathway for N-Boc protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The loss of the tert-butyl group as a cation (m/z 57) is also a very common and often abundant peak.
-
N-Cbz Derivatives: N-Cbz protected compounds often show a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed from the benzyl group. The loss of the entire benzyloxycarbonyl group is also a possible fragmentation pathway.
-
N-Acetyl Derivatives: N-acetyl compounds can undergo fragmentation through the loss of a ketene molecule (CH₂=C=O, 42 Da).[7]
The pyrrolidine ring itself can also fragment, but the initial fragmentation is typically dictated by the lability of the protecting group. In-source fragmentation can sometimes be utilized to intentionally remove the protecting group and generate a fragment ion corresponding to the unprotected core, which can then be further analyzed by tandem mass spectrometry (MS/MS) to gain more structural information about the core scaffold.[8]
Experimental Protocols
General Procedure for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the 3-hydroxypyrrolidine derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Typically acquired with proton decoupling using a 45-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification if needed.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
General Procedure for FTIR Sample Preparation and Analysis
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
General Procedure for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Ionization: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for these polar molecules.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.
-
Tandem MS (MS/MS): To study fragmentation, select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Visualizing the Workflow and Structural Differences
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural differences that give rise to the distinct spectroscopic signatures.
Caption: General workflow for spectroscopic analysis.
Caption: Key structural differences for spectroscopic analysis.
Conclusion
The N-protection of 3-hydroxypyrrolidine induces significant and predictable changes in its NMR, IR, and mass spectra. The downfield shifts of the α-protons and carbons in NMR, the appearance of a strong carbonyl stretch in IR, and the characteristic fragmentation patterns in MS provide a robust set of tools for chemists to confirm the success of protection reactions and to characterize these important synthetic intermediates. A thorough understanding of these spectroscopic signatures is essential for any researcher working with this versatile and valuable class of compounds.
References
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Lyu, B., Sako, H., Sugiura, M., Hiraga, Y., Takagi, R., & Niwayama, S. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molbank, 2024(4), M1899.
- Passecker, K. D., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Retrieved from [Link]
- Dage, J., & Snavely, D. L. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.
-
ResearchGate. (n.d.). FIG. 1 (a, b) Observed and (c, d) calculated IR spectra of neutral PRL.... Retrieved from [Link]
-
MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. Retrieved from [Link]
-
MDPI. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). MDPI. Retrieved from [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM. Retrieved from [Link]
- Snavely, D. L. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC.
- DTIC. (n.d.). Mass Spectral Fragmentation Pathways of N-Acetylnitramines: 1- Acetylhexahydro-3,5-dinitro-1,3,5-triazine and 1-Acetyloctahydro-. DTIC.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link]
-
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Dovepress. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Dovepress. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0316862). NP-MRD. Retrieved from [Link]
-
YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
SlideShare. (n.d.). N boc-3-pyrrolidinone. SlideShare. Retrieved from [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
-
National MagLab. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. National MagLab. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
PMC. (n.d.). Chemical shift-based methods in NMR structure determination. PMC. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. ACS Publications. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC. Retrieved from [Link]
-
PMC. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. Retrieved from [Link]
-
EPA. (2016). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. EPA. Retrieved from [Link]
-
Specific Polymers. (n.d.). FTIR analysis by SPECIFIC POLYMERS. Specific Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra comparison between the commercially available.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR spectrum [chemicalbook.com]
- 3. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
3-hydroxypyrrolidine-3-carbonitrile hydrochloride proper disposal procedures
This guide outlines the authoritative disposal procedures for 3-hydroxypyrrolidine-3-carbonitrile hydrochloride .
As a specialized intermediate containing both a nitrile (cyano) group and a secondary amine hydrochloride , this compound presents a dual hazard profile: potential cyanide liberation under specific conditions and acidic reactivity. The procedures below prioritize incineration as the ultimate disposal method while strictly defining segregation protocols to prevent accidental generation of hydrogen cyanide (HCN) gas in the laboratory waste stream.
Chemical Hazard Profile & Causality
Effective disposal requires understanding why specific protocols exist. This compound is not merely "organic waste"; it is a functionalized salt with distinct reactivities.
| Feature | Chemical Basis | Disposal Implication |
| Nitrile Group (-CN) | The carbon-nitrogen triple bond is generally stable but can hydrolyze to carboxylic acids or liberate HCN gas in the presence of strong acids or strong oxidizers.[1] | CRITICAL: NEVER mix with acidic waste streams (pH < 2) or oxidizers (e.g., Bleach, Nitric Acid). |
| Hydrochloride Salt (.HCl) | The compound is the conjugate acid of the amine. It is water-soluble and inherently acidic when dissolved. | Aqueous solutions will be acidic.[2] Do not dispose of via sanitary sewer (drain) despite solubility. |
| Pyrrolidine Ring | Nitrogen-containing heterocycle.[3] | Requires high-temperature incineration (with scrubber) to prevent NOx emissions. |
| Cyanohydrin Potential | If the -OH and -CN groups are geminal (on the same carbon), the compound is a cyanohydrin derivative, which may chemically equilibrate to release cyanide upon exposure to bases.[1] | Avoid mixing with strong bases (pH > 10) which can trigger decomposition and cyanide release. |
Pre-Disposal Preparation & Segregation
Before handling the waste, you must categorize it correctly.[2] Use the following decision logic to select the appropriate waste stream.
Waste Stream Decision Logic
Figure 1: Decision tree for segregating 3-hydroxypyrrolidine-3-carbonitrile hydrochloride waste. Note the critical segregation from acids in all liquid streams.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Preferred)
Best for: Expired pure compound, contaminated weighing boats, solid spill residues.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Ensure the lid seals tightly.[2]
-
Bagging: Place the solid waste inside a clear, chemically resistant plastic bag (polyethylene) before placing it into the HDPE jar. This "double containment" minimizes dust inhalation risks.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) away from strong acids.
Protocol B: Liquid Waste (Solutions)
Best for: Reaction mixtures, mother liquors, or dissolved samples.[1]
-
Compatibility Check (The "Bucket Test"):
-
Why: To prevent exotherms or gas evolution.[2]
-
Take a small aliquot (2 mL) of the waste solution.
-
Mix with a small volume of the intended waste carboy contents in a fume hood.
-
Observe for bubbling, heat, or precipitation for 5 minutes.
-
Pass: No reaction. Proceed.
-
Fail: Do not mix. Start a new, separate waste container.
-
-
pH Verification:
-
Ensure the waste stream is Neutral (pH 6-8) .
-
Caution: Do not acidify this waste. Acidification of nitrile solutions can promote hydrolysis or HCN evolution.
-
-
Transfer:
-
Use a funnel with a lid/latch to minimize evaporation.
-
Pour slowly into the appropriate carboy (Halogenated or Non-Halogenated Organic).
-
-
Labeling:
-
List "3-Hydroxypyrrolidine-3-carbonitrile HCl" explicitly on the tag.[1] Do not just write "Organic Waste."
-
Emergency Procedures: Spills & Exposure
In the event of a spill, the primary risk is the inhalation of dust (solid) or contact with the acidic hydrochloride solution.
| Scenario | Immediate Action | Cleanup Protocol |
| Solid Spill | Evacuate area if dust is airborne.[1][5] Don PPE (Nitrile gloves, N95/P100 mask, goggles). | 1. Cover spill with wet paper towels to suppress dust.2. Scoop material into a bag.3. Wipe area with weak base (1% Sodium Bicarbonate) to neutralize HCl residues.4. Dispose as Solid Hazardous Waste . |
| Liquid Spill | Ventilate area.[6] Isolate the spill. | 1. Absorb with vermiculite or spill pads.2. Do not use acid-based absorbents. 3. Collect into a sealed bag.4. Dispose as Solid Hazardous Waste . |
Regulatory & Compliance Context
-
EPA (RCRA) Classification: This compound is likely not a "Listed" waste (P or U list) unless specifically designated, but it exhibits Characteristic hazards.
-
D003 (Reactivity): Potential applies if the nitrile is deemed capable of generating toxic gases (HCN) when exposed to pH conditions between 2 and 12.5. Strict adherence to segregation prevents this classification from being triggered during storage.
-
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1] The incinerator must be equipped with a scrubber to handle HCl and NOx gases.
References
-
PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Waste Removal and Waste Streams. Retrieved from [Link][1]
Sources
- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. ethz.ch [ethz.ch]
- 3. chembk.com [chembk.com]
- 4. 3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) | 2731014-55-2 [chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-hydroxypyrrolidine-3-carbonitrile hydrochloride
[1]
Executive Risk Assessment
The "Why" Behind the Protocol
Handling 3-hydroxypyrrolidine-3-carbonitrile hydrochloride presents a dual-hazard profile that is often underestimated in discovery chemistry. Unlike simple organic salts, this compound combines a nitrile moiety (
As a Senior Application Scientist, I urge you to look beyond the standard "Irritant" label. While the hydrochloride salt stabilizes the amine, it introduces hygroscopicity , making the solid sticky and prone to static clumping. This physical property increases the risk of unrecognized contamination on glove surfaces and balance areas.[1] Furthermore, while the organic nitrile is generally stable, metabolic or chemical hydrolysis can theoretically release cyanide species under extreme conditions (strong acids/oxidizers), necessitating rigorous waste segregation.[1]
Physiochemical Safety Data
| Property | Characteristic | Operational Implication |
| Physical State | Crystalline Solid (Hygroscopic) | Rapidly absorbs atmospheric moisture; clumps and adheres to PPE.[1] |
| Acidity | Hydrochloride Salt | Potential pH < 4 in solution; corrosive to mucous membranes.[1] |
| Toxicology | Acute Tox. 4 (Oral/Dermal) | Treat as harmful; potential metabolic activation of nitrile.[1] |
| Reactivity | Nitrile Group | Do not mix with strong acids or oxidizers (Risk of HCN evolution). |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for handling functionalized nitriles.[1] The following matrix is designed to prevent permeation (liquids) and particulate migration (solids).
Tiered Protection Protocol
| Hazard Level | Procedure | Hand Protection | Eye/Face | Respiratory |
| Level 1: Solid Handling | Weighing < 1g, Transferring dry solid | Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer gloves immediately if powder adheres.[1] | Safety Glasses with side shields | Fume Hood (Sash at 18").[1] If open bench: N95/P100 mask.[1] |
| Level 2: Solubilization | Dissolving in polar solvents (MeOH, DMSO, Water) | Extended Cuff Nitrile (min 6 mil) or Silver Shield laminate if using DMSO (DMSO facilitates transdermal transport). | Chemical Splash Goggles | Fume Hood (Mandatory).[1] |
| Level 3: Spill Cleanup | Cleaning > 500mg spills or liquid solutions | Silver Shield (Laminate) liners under Nitrile gloves. | Face Shield + Goggles | P100 Half-Face Respirator (if dust is airborne).[1] |
The "Glove Permeation" Logic
Why not just latex? Latex offers poor resistance to the organic solvents (like DMSO or DMF) often used to dissolve this polar salt.[1] Why double glove? The hydrochloride salt is hygroscopic.[1] If it lands on a single glove, it pulls moisture from the air, creating a concentrated, acidic solution on the glove surface that can permeate faster than the dry solid.[1] Double gloving provides a visual indicator for changing gloves.
Operational Workflow: The "Zero-Track" Method[1]
To maintain scientific integrity and safety, we use the "Zero-Track" method to prevent the migration of the chemical outside the hood.[1]
Step 1: Static-Free Weighing[1]
-
Context: HCl salts are prone to static charge, causing "fly-away" powder.[1]
-
Protocol:
Step 2: Solubilization & Reaction[1]
-
Context: Dissolution of HCl salts can be exothermic.
-
Protocol:
Step 3: Decontamination[1]
-
Context: Invisible residues on the balance are a major cross-contamination source.
-
Protocol:
Visualized Decision Logic
Figure 1: PPE Selection & Handling Workflow
This decision tree guides you through the immediate safety choices based on the physical state of the reagent.
Caption: Operational logic flow for selecting PPE and handling protocols based on the physical state of the reagent.
Emergency Response & Disposal
Spills
-
Solid Spill: Do not dry sweep (creates dust).[1] Cover with a paper towel dampened with weak base (5% Sodium Bicarbonate) to neutralize acidity and prevent dust.[1] Scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use acid-based absorbents. [1]
Waste Disposal (Critical)
The presence of the nitrile group dictates strict segregation.[1]
-
Stream A (Correct): Solid Hazardous Waste (labeled "Toxic Organic Solid").[1]
-
Stream B (Correct): Liquid Organic Waste (Basic/Neutral).
-
Stream C (FORBIDDEN): Acidic Waste Stream.
-
Reasoning: While 3-hydroxypyrrolidine-3-carbonitrile is relatively stable, mixing nitriles with strong mineral acids in waste drums can lead to hydrolysis and the slow evolution of Hydrogen Cyanide (HCN) gas over time [1].[1]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the compilation of safety data sheets. [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards. [1]
-
PubChem. (n.d.).[1] Compound Summary: Pyrrolidine-3-carbonitrile derivatives (General Safety Profile). [1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
